Begacestat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXOKXJMVRSARX-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF6NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227710 | |
| Record name | Begacestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769169-27-9 | |
| Record name | Begacestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0769169279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Begacestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Begacestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3666C56BBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Begacestat (GSI-953): A Notch-Sparing γ-Secretase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Begacestat (GSI-953) is a novel, orally active thiophene sulfonamide that emerged from extensive medicinal chemistry efforts as a potent and selective inhibitor of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides.[1] The accumulation of Aβ peptides in the brain is a central event in the pathogenesis of Alzheimer's disease. Unlike first-generation γ-secretase inhibitors (GSIs), this compound was designed to selectively inhibit the cleavage of the Amyloid Precursor Protein (APP) over that of Notch, a transmembrane receptor crucial for various cellular processes.[1][2] This "Notch-sparing" activity is a critical feature, as the inhibition of Notch signaling is associated with significant toxicity.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and early clinical evaluation of this compound. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of this significant therapeutic candidate for Alzheimer's disease.
Discovery and Medicinal Chemistry
The development of this compound was the result of a targeted lead optimization program starting from a high-throughput screening hit.[2] Researchers at Wyeth (now Pfizer) identified initial lead compounds that, while potent, suffered from poor metabolic stability, primarily due to the oxidation of alkyl groups. This led to the strategic modification of the lead structures, focusing on improving their pharmacokinetic properties while maintaining high affinity for γ-secretase and selectivity against Notch.
The core of this compound's structure is a 2,5-disubstituted thiophene sulfonamide. The key innovation that led to the discovery of this compound was the contraction of a side chain and the introduction of trifluoromethyl groups in a precursor molecule, which significantly enhanced its stability in human microsomes (t½ > 90 min) compared to earlier compounds (t½ < 10 min). The active enantiomer of this compound is the (S)-isomer, with the (R)-isomer showing markedly reduced potency.
Synthesis of this compound (GSI-953)
While a detailed, step-by-step industrial synthesis protocol for this compound is proprietary, the synthesis of related 5-bromo-N-alkylthiophene-2-sulfonamides has been described in the literature. A general plausible synthetic route for this compound, based on its chemical structure, would likely involve the following key steps:
-
Preparation of the Thiophene Sulfonyl Chloride: The synthesis would commence with a suitable thiophene precursor, which would be subjected to chlorosulfonation to introduce the sulfonyl chloride group at the 2-position.
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Synthesis of the Chiral Amine Side Chain: The enantiomerically pure (S)-amine side chain, (S)-3,3,3-trifluoro-1-(hydroxymethyl)-2-(trifluoromethyl)propylamine, is a critical component. Its synthesis would likely involve asymmetric methods to establish the correct stereochemistry.
-
Sulfonamide Bond Formation: The final key step would be the coupling of the thiophene sulfonyl chloride with the chiral amine side chain to form the sulfonamide bond, yielding this compound.
This synthetic approach ensures the correct stereochemistry of the final product, which is crucial for its biological activity.
Mechanism of Action: Selective Inhibition of γ-Secretase
This compound functions as a potent, non-competitive inhibitor of the γ-secretase enzyme complex. This enzyme complex is responsible for the final intramembrane cleavage of APP to generate Aβ peptides, particularly the neurotoxic Aβ40 and Aβ42 isoforms. By inhibiting this cleavage, this compound effectively reduces the production of these peptides.
A critical feature of this compound is its selectivity for inhibiting APP processing over Notch cleavage. The γ-secretase complex also cleaves the Notch receptor, releasing the Notch intracellular domain (NICD), which is a key step in the Notch signaling pathway that regulates cell development and differentiation. Non-selective inhibition of Notch signaling leads to severe side effects. This compound demonstrates an approximately 16-fold greater selectivity for inhibiting APP cleavage compared to Notch cleavage in cellular assays.
Signaling Pathway Diagrams
Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.
Figure 2: The Notch Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| Aβ40 Production EC50 | 14.8 nM | |
| Aβ42 Production EC50 | 12.4 nM | |
| APP vs. Notch Selectivity | ~16-fold | |
| Human Microsomal Stability (t½) | > 90 min |
Table 2: Preclinical In Vivo Efficacy of this compound in Tg2576 Mice
| Dose | Effect on Aβ Levels | Reference |
| 1 mg/kg | Minimal effective dose for Aβ40 reduction | |
| 2.5 mg/kg | Significant reduction in both Aβ40 and Aβ42 | |
| 30 mg/kg | Maximal reduction of Aβ40/42 in the brain between 4-6 hours | |
| 100 mg/kg | ~88% reduction in CSF and plasma Aβ at 2-6 hours | |
| 100 mg/kg | ~60% reduction in brain Aβ at 6 hours |
Table 3: Phase I Clinical Trial in Healthy Volunteers
| Dose Range | Observed Effect | Reference |
| 3 - 600 mg (single dose) | Dose-dependent changes in plasma Aβ levels |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the evaluation of this compound.
In Vitro γ-Secretase Activity Assay (Cell-Based)
Objective: To determine the potency of this compound in inhibiting Aβ production in a cellular context.
Methodology:
-
Cell Culture: A stable cell line, such as Chinese Hamster Ovary (CHO) cells, overexpressing human APP is used.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the cell culture supernatant are quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The Aβ levels are normalized to a vehicle control, and the EC50 value (the concentration of the compound that causes a 50% reduction in Aβ production) is calculated.
Notch Signaling Assay
Objective: To assess the effect of this compound on Notch signaling.
Methodology:
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Reporter Gene Assay: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.
-
Compound Treatment: The cells are treated with various concentrations of this compound.
-
Signal Measurement: The activity of the reporter gene is measured (e.g., by luminescence for a luciferase reporter).
-
Data Analysis: The results are used to determine the concentration of this compound that inhibits Notch signaling, allowing for a comparison with its potency against APP processing to determine selectivity.
In Vivo Aβ Lowering in Tg2576 Mice
Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF).
Methodology:
-
Animal Model: Tg2576 transgenic mice, which overexpress a mutant form of human APP and develop age-dependent Aβ plaques, are used.
-
Compound Administration: this compound is administered orally at various doses.
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Sample Collection: At specific time points after dosing, samples of brain tissue, plasma, and CSF are collected.
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Aβ Quantification: Aβ levels in the collected samples are measured by ELISA.
-
Data Analysis: The percentage reduction in Aβ levels compared to vehicle-treated control animals is calculated for each dose and time point.
Experimental Workflow Diagram
Figure 3: Experimental Workflow for this compound Evaluation.
Conclusion
This compound (GSI-953) represents a significant advancement in the development of γ-secretase inhibitors for the treatment of Alzheimer's disease. Its discovery was driven by a strategic medicinal chemistry approach that successfully balanced potency with improved metabolic stability and, most importantly, selectivity for APP processing over Notch signaling. Preclinical studies have robustly demonstrated its ability to lower Aβ levels in the brain and periphery, and early clinical data in healthy volunteers have confirmed its pharmacodynamic activity in humans. While further clinical development is necessary to establish its therapeutic efficacy and long-term safety, the data presented in this guide underscore the potential of this compound as a disease-modifying therapy for Alzheimer's disease. The detailed methodologies and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals in the field.
References
- 1. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACS Chemical Neuroscience Molecule Spotlight on this compound (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Begacestat in Amyloid-Beta Plaque Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, are central to the pathogenesis of AD.[1] Begacestat (GSI-953) is a novel, orally active thiophene sulfonamide that acts as a selective gamma-secretase inhibitor (GSI).[2][3] Gamma-secretase is a key enzyme in the amyloidogenic pathway, responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.[2] By selectively inhibiting this enzyme's action on APP over other substrates like Notch, this compound aims to reduce the production of Aβ peptides, thereby preventing the formation of neurotoxic plaques.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical data on its efficacy in reducing Aβ levels, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action: Selective Inhibition of Gamma-Secretase
This compound functions by selectively inhibiting the proteolytic activity of the gamma-secretase complex. This enzyme complex is responsible for the intramembrane cleavage of several transmembrane proteins, including APP and the Notch receptor. Non-selective inhibition of gamma-secretase can lead to significant toxicity due to the disruption of Notch signaling, which is crucial for normal cellular function. This compound was specifically designed to be a Notch-sparing GSI, demonstrating an approximately 16-fold selectivity for the inhibition of APP cleavage over Notch cleavage in cellular assays. This selectivity is a critical feature, aiming to provide a therapeutic window where Aβ production is reduced without incurring the adverse effects associated with broad gamma-secretase inhibition.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reducing amyloid-beta levels has been evaluated in a series of preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target | IC50/EC50 (nM) | Reference |
| Cell-free Assay | Aβ40 Production | 14.8 | |
| Cell-free Assay | Aβ42 Production | 12.4 | |
| Cellular Assay | Aβ40 Production | 15 |
Table 2: Preclinical Efficacy of this compound in Tg2576 Mice
| Dose | Route of Administration | Tissue/Fluid | Aβ Reduction | Time Point | Reference |
| 100 mg/kg | Oral | Brain | ~60% | 6 hours | |
| 100 mg/kg | Oral | Plasma | ~88% | 2-6 hours | |
| 100 mg/kg | Oral | CSF | ~88% | 2-6 hours | |
| 30 mg/kg | Oral | Brain | Maximal reduction of Aβ40/42 | 4-6 hours | |
| 5 mg/kg | Oral | Brain | 37% (Aβ40), 25% (Aβ42) | 4 hours | |
| 2.5 mg/kg | Oral | Brain | Significant reduction in Aβ40/42 | Not Specified | |
| 1 mg/kg | Oral | Brain | Minimal Effective Dose (Aβ40) | Not Specified |
Table 3: Phase I Clinical Trial of this compound in Healthy Human Volunteers
| Dose Range | Route of Administration | Population | Key Finding | Reference |
| 3 - 600 mg (single dose) | Oral | Healthy Young Subjects (18-55 years) | Dose-dependent changes in plasma Aβ levels, demonstrating target engagement. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.
References
Begacestat's Impact on Amyloid Precursor Protein (APP) Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Begacestat (GSI-953) is a novel, orally active thiophene sulfonamide that functions as a selective inhibitor of the γ-secretase enzyme, a critical component in the amyloidogenic processing of the Amyloid Precursor Protein (APP). Developed for the potential treatment of Alzheimer's disease, this compound has demonstrated a significant and dose-dependent reduction in the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 species. A key feature of this compound is its selectivity for inhibiting APP cleavage over that of Notch, a crucial signaling protein, thereby potentially mitigating side effects associated with non-selective γ-secretase inhibitors. This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantified effects on APP metabolites, and detailed protocols for key experimental assessments.
Introduction: The Role of APP Processing in Alzheimer's Disease
Alzheimer's disease is pathologically characterized by the extracellular deposition of amyloid plaques, primarily composed of aggregated Aβ peptides.[1] These peptides are generated through the sequential cleavage of APP, a transmembrane protein, by β-secretase (BACE1) and the γ-secretase complex.[2] This process, known as the amyloidogenic pathway, produces Aβ peptides of varying lengths, with the 42-amino acid isoform (Aβ42) being particularly prone to aggregation and considered a key initiator of the disease cascade.[2]
Alternatively, APP can be processed via the non-amyloidogenic pathway, initiated by α-secretase. This cleavage occurs within the Aβ domain, precluding the formation of Aβ and instead producing a soluble ectodomain, sAPPα.[3] Consequently, shifting APP processing from the amyloidogenic to the non-amyloidogenic pathway is a primary therapeutic strategy for Alzheimer's disease.
Mechanism of Action: this compound as a Notch-Sparing γ-Secretase Inhibitor
This compound is a γ-secretase inhibitor (GSI) that directly targets the enzymatic activity of the γ-secretase complex, which is responsible for the final intramembrane cleavage of the APP C-terminal fragment (C99) to generate Aβ peptides.[1] By inhibiting this step, this compound effectively reduces the production of both Aβ40 and Aβ42.
A critical aspect of this compound's pharmacological profile is its relative selectivity for APP processing over Notch signaling. The Notch receptor is another substrate of γ-secretase, and its cleavage is essential for various cellular processes. Inhibition of Notch signaling is associated with significant toxicities. This compound has been shown to be approximately 16-fold more selective for the inhibition of APP cleavage compared to Notch cleavage, classifying it as a "Notch-sparing" GSI.
Quantitative Effects of this compound on APP Metabolites
The efficacy of this compound has been quantified in various preclinical and clinical settings, demonstrating a consistent reduction in amyloidogenic products.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 / EC50 | Reference |
| Cell-free γ-secretase assay | Aβ production | 8 nM | |
| Cellular assay (H4 cells) | Aβ42 production | 15 nM | |
| Cellular assay (H4 cells) | Aβ40 production | 14.8 nM | |
| Cellular assay (H4 cells) | Aβ42 production | 12.4 nM |
Table 2: In Vivo Effects of this compound in Tg2576 Mice
| Dose | Tissue/Fluid | Aβ Reduction | Time Point | Reference |
| 100 mg/kg | Brain | ~60% | 6 hours | |
| 100 mg/kg | CSF | ~88% | 2-6 hours | |
| 100 mg/kg | Plasma | ~88% | 2-6 hours | |
| 30 mg/kg | Brain | Maximal reduction in Aβ40/42 | 4-6 hours | |
| 18 mg/kg | Brain | 78% | Not Specified | |
| 18 mg/kg | CSF | 72% | Not Specified | |
| 18 mg/kg | Plasma | 92% | Not Specified | |
| 10 mg/kg | Brain | 70% | Maintained at 30 hours | |
| 10 mg/kg | CSF | 50% | Maintained at 30 hours | |
| 10 mg/kg | Plasma | 70% | Maintained at 30 hours | |
| 2.5 mg/kg | Not Specified | Significant reduction in Aβ40/42 | Not Specified | |
| 1 mg/kg | Not Specified | Minimal effective dose for Aβ40 reduction | Not Specified |
Table 3: Effects of this compound in Healthy Human Volunteers (Single Dose)
| Dose Range | Effect | Reference |
| 3-600 mg | Dose-dependent changes in plasma Aβ levels |
Detailed Experimental Protocols
In Vitro γ-Secretase Activity Assay
This protocol outlines a cell-free assay to determine the inhibitory potential of compounds like this compound on γ-secretase activity.
-
Preparation of γ-Secretase Enzyme Source:
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Crude microsomal membranes are prepared from HeLa cells overexpressing APP.
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Cells are harvested, washed in PBS, and resuspended in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Cells are lysed by dounce homogenization or nitrogen cavitation.
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The homogenate is centrifuged at low speed to remove nuclei and intact cells.
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The supernatant is then ultracentrifuged to pellet the microsomal membranes.
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The membrane pellet is resuspended in a suitable buffer and protein concentration is determined.
-
-
Assay Procedure:
-
The reaction is set up in a 96-well plate.
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Each well contains the γ-secretase-containing membranes, a recombinant C99-FLAG substrate, and the test compound (this compound) at various concentrations.
-
The reaction is incubated at 37°C for a defined period (e.g., 4 hours).
-
The reaction is stopped by adding a lysis buffer (e.g., RIPA buffer).
-
-
Detection of Aβ Peptides:
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The generated Aβ40 and Aβ42 peptides are quantified using specific sandwich ELISA kits.
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The ELISA plates are coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.
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The reaction mixture is added to the wells, followed by incubation.
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After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
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A substrate for the enzyme is added, and the resulting signal is measured using a plate reader.
-
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Data Analysis:
-
The concentration of Aβ produced is calculated from a standard curve.
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The IC50 value for this compound is determined by plotting the percentage of inhibition against the log of the compound concentration.
-
References
- 1. Heteromers of amyloid precursor protein in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobiology ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Begacestat (GSI-953): A Technical Whitepaper on its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Begacestat, also known as GSI-953, is a potent, orally bioavailable, and selective second-generation γ-secretase inhibitor that was developed for the treatment of Alzheimer's disease.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key assays are provided, and its effects on critical signaling pathways are visualized. The core of its therapeutic rationale lies in its ability to selectively inhibit the cleavage of amyloid precursor protein (APP) by γ-secretase, thereby reducing the production of amyloid-beta (Aβ) peptides, which are central to the amyloid hypothesis of Alzheimer's disease.[2] Notably, this compound displays a significant selectivity for APP processing over the cleavage of Notch receptor, a critical feature designed to mitigate mechanism-based toxicities associated with first-generation γ-secretase inhibitors.[2][3]
Chemical Structure and Physicochemical Properties
This compound is a novel, 2,5-disubstituted thiophene sulfonamide.[1] Its chemical identity and core physicochemical properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide | |
| SMILES | C1=C(SC(=C1)Cl)S(=O)(=O)N--INVALID-LINK--C(C(F)(F)F)C(F)(F)F | |
| CAS Number | 769169-27-9 | |
| Molecular Formula | C₉H₈ClF₆NO₃S₂ | |
| Molecular Weight | 391.74 g/mol | |
| Synonyms | GSI-953, PF-05212362 |
Pharmacological Properties
This compound's pharmacological profile is defined by its potent and selective inhibition of γ-secretase, leading to reduced Aβ levels both in vitro and in vivo.
Mechanism of Action
γ-secretase is a multi-subunit protease complex responsible for the final intramembrane cleavage of several type I transmembrane proteins, including APP and the Notch receptor. In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1), generating a C-terminal fragment (C99). γ-secretase then cleaves C99 to release Aβ peptides, primarily Aβ40 and the more aggregation-prone Aβ42. This compound directly inhibits this final cleavage step.
Crucially, γ-secretase also cleaves the Notch receptor, releasing the Notch intracellular domain (NICD), which is essential for cell-fate decisions. Non-selective inhibition of Notch signaling leads to severe toxicities, including gastrointestinal goblet cell hyperplasia. This compound was specifically designed as a "Notch-sparing" inhibitor, demonstrating a significant selectivity for inhibiting APP cleavage over Notch cleavage.
Potency and Selectivity
The inhibitory potency of this compound has been characterized in both cell-free and cellular assays. It demonstrates low nanomolar efficacy in reducing Aβ production and a clear selectivity margin over Notch inhibition.
| Parameter | Value | Assay Type | Source |
| Aβ40 IC₅₀ | ~15 nM | In Vitro (APP cleavage) | |
| Aβ40 EC₅₀ | 14.8 nM | Cellular | |
| Aβ42 EC₅₀ | 12.4 nM | Cellular | |
| Selectivity | ~16-fold | Cellular (APP vs. Notch cleavage) |
Pharmacokinetics and In Vivo Efficacy
Oral administration of this compound leads to a significant reduction of Aβ levels in the central nervous system and periphery in preclinical models.
| Parameter | Dose / Model | Result | Source |
| Brain Aβ Reduction | 5 mg/kg, Tg2576 Mice | 37% reduction in Aβ40, 25% in Aβ42 | |
| Minimal Effective Dose (MED) | Tg2576 Mice | 1 mg/kg for Aβ40 reduction | |
| Cognitive Deficit Reversal | 2.5–10 mg/kg, Tg2576 Mice | Dose-dependent reversal of contextual memory deficits | |
| Human Pharmacodynamics | Single Oral Dose | Dose-dependent changes in plasma Aβ levels |
Key Experimental Protocols
The following sections provide detailed methodologies for the types of experiments used to characterize this compound.
Cell-Free γ-Secretase Activity Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of isolated γ-secretase.
Methodology:
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Enzyme Preparation: Isolate γ-secretase complexes from cell membranes (e.g., from CHO cells overexpressing APP) via solubilization with a mild detergent like CHAPSO.
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Substrate: Utilize a recombinant C100-FLAG tagged substrate, representing the C-terminal fragment of APP.
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Reaction: Incubate the isolated enzyme complex with the C100-FLAG substrate in a suitable buffer system (e.g., PIPES buffer, pH 7.0) in the presence of varying concentrations of this compound or vehicle control (DMSO).
-
Detection: Stop the reaction and quantify the generated Aβ product using a specific sandwich ELISA (Enzyme-Linked Immunosorbent Assay) that detects the C-terminus of Aβ40 or Aβ42 and the N-terminus of the FLAG tag.
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Analysis: Plot the concentration of Aβ generated against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Aβ and Notch Cleavage Assay
This assay measures the compound's effect on APP and Notch processing in a cellular context, allowing for the determination of potency and selectivity.
Methodology:
-
Cell Culture: Plate human neuroglioma (H4) cells stably co-expressing human APP and a constitutively active form of human Notch1 receptor.
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Compound Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 24 hours).
-
Aβ Quantification: Collect the conditioned media and measure the secreted Aβ40 and Aβ42 levels using specific ELISA kits.
-
Notch Cleavage Quantification: Prepare cell lysates. The cleavage of the Notch receptor can be quantified by measuring the downstream transcriptional activation of a reporter gene (e.g., a luciferase reporter driven by the Hes1 promoter) or by directly measuring the cleaved Notch product via Western Blot.
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Analysis: Calculate the EC₅₀ for Aβ reduction. The selectivity index is determined by dividing the EC₅₀ for Notch cleavage inhibition by the EC₅₀ for Aβ inhibition.
In Vivo Efficacy in Tg2576 Mice
This protocol assesses the compound's ability to lower brain Aβ and improve cognitive function in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: Use Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent Aβ plaques and cognitive deficits.
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Dosing: Administer this compound or vehicle via oral gavage at various doses (e.g., 1, 2.5, 5, 10 mg/kg).
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Pharmacokinetic/Pharmacodynamic Analysis:
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At specified time points post-dosing (e.g., 4-6 hours), collect blood (for plasma), cerebrospinal fluid (CSF), and brain tissue.
-
Homogenize brain tissue in guanidine buffer to extract Aβ.
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Quantify Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates using ELISA.
-
-
Behavioral Testing (Contextual Fear Conditioning):
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Training: Place a mouse in a conditioning chamber and present a neutral conditioned stimulus (e.g., a specific context) paired with an aversive unconditioned stimulus (e.g., a mild foot shock).
-
Testing: 24 hours later, return the mouse to the same chamber (context) without the shock.
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Measurement: Record and quantify "freezing" behavior, a natural fear response. Improved memory is indicated by increased freezing time. Administer this compound (e.g., 3 hours) before the training session.
-
-
Analysis: Compare Aβ levels and freezing times between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound is a well-characterized, potent, and selective γ-secretase inhibitor. Its design successfully incorporated a significant selectivity margin for APP processing over Notch signaling, a key advancement in the field. Preclinical data robustly demonstrated its ability to lower Aβ levels in the CNS and reverse cognitive deficits in animal models of Alzheimer's disease. While clinical development for many γ-secretase inhibitors has faced challenges, the detailed study of compounds like this compound provides critical insights into the therapeutic targeting of amyloid-beta production and the intricate balance required to achieve efficacy while avoiding mechanism-based toxicity. This technical guide serves as a comprehensive resource for understanding its fundamental chemical and pharmacological properties.
References
- 1. ACS Chemical Neuroscience Molecule Spotlight on this compound (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Begacestat's Selectivity for APP Over Notch: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Begacestat (GSI-953) is a potent, orally active, thiophene sulfonamide-derived γ-secretase inhibitor that was developed as a potential therapeutic agent for Alzheimer's disease. The rationale behind its development was to selectively inhibit the cleavage of the Amyloid Precursor Protein (APP) by γ-secretase, thereby reducing the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 species. A critical aspect of this compound's design is its selectivity for APP over other γ-secretase substrates, most notably the Notch receptor. Inhibition of Notch signaling is associated with significant toxicity, including gastrointestinal and immunological side effects. This technical guide provides an in-depth overview of the data and experimental methodologies used to establish the selectivity of this compound for APP over Notch.
Mechanism of Action: γ-Secretase Inhibition
γ-secretase is an intramembrane protease complex responsible for the cleavage of multiple type I transmembrane proteins, including APP and Notch. The cleavage of APP by β-secretase followed by γ-secretase results in the generation of Aβ peptides. In the Notch signaling pathway, γ-secretase cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression. This compound was designed to be a "Notch-sparing" inhibitor, demonstrating a higher potency for inhibiting APP processing compared to Notch processing.[1]
Quantitative Data Summary
The selectivity of this compound for APP over Notch has been quantified in various cellular and cell-free assays. The following tables summarize the key in vitro efficacy and selectivity data.
| Compound | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Assay Type | Cell Line | Reference |
| This compound (GSI-953) | 14.8 | 12.4 | Cellular | CHO cells expressing hAPP695swe | [2] |
| This compound (GSI-953) | 15 | - | Cellular | Not Specified | [3] |
| This compound (GSI-953) | - | 15 | Cellular | Not Specified | [4] |
| This compound (GSI-953) | - | 8 | Cell-free | Not Specified | [4] |
| (R)-enantiomer (WAY-210952) | >10,000 | >10,000 | Cellular | CHO cells expressing hAPP695swe |
Table 1: In Vitro Efficacy of this compound on Aβ Production
| Compound | Notch IC50 (nM) | APP IC50 (nM) (Aβ42) | Selectivity Ratio (Notch IC50 / APP IC50) | Assay Type | Reference |
| This compound (GSI-953) | ~250 | 15 | ~16 | Cellular | |
| This compound (GSI-953) | - | - | 14-fold | Cellular |
Table 2: In Vitro Selectivity of this compound for APP over Notch
Experimental Protocols
Cell-Based Assay for Aβ Production
This protocol describes the methodology used to determine the IC50 values of this compound for the inhibition of Aβ40 and Aβ42 production in a cellular context.
a. Cell Line and Culture:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human APP695 with the Swedish (K670N/M671L) mutation (hAPP695swe). This mutation increases Aβ production, providing a robust signal for the assay.
-
Culture Medium: A suitable culture medium such as DMEM/F12 supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain stable expression of the transgene.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Cell Plating: CHO-hAPP695swe cells are seeded into 96-well plates at a density that allows for optimal growth and Aβ production during the assay period.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). A typical concentration range would span from sub-nanomolar to micromolar to generate a full dose-response curve.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for Aβ production and secretion into the conditioned medium.
-
Sample Collection: After incubation, the conditioned medium is collected for Aβ quantification.
c. Aβ Quantification (Sandwich ELISA):
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically measure the concentrations of Aβ40 and Aβ42.
-
Procedure:
-
Coating: 96-well ELISA plates are coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., a solution containing bovine serum albumin).
-
Sample Incubation: The collected conditioned media and a standard curve of known Aβ concentrations are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody that recognizes the N-terminus of Aβ is added.
-
Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of Aβ captured.
-
Signal Measurement: The reaction is stopped with an acid solution, and the absorbance is read on a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: The concentrations of Aβ40 and Aβ42 in the samples are determined by interpolating from the standard curve. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Assay for Notch Cleavage
This protocol outlines a common method to assess the effect of this compound on Notch signaling, typically a reporter gene assay.
a. Cell Line and Reporter System:
-
Cell Line: A suitable host cell line, such as CHO-K1 or HEK293, is used.
-
Reporter System: The cells are engineered to stably or transiently express:
-
A constitutively active form of the Notch receptor that does not require ligand binding for cleavage (e.g., a truncated Notch construct lacking the extracellular domain).
-
A reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing binding sites for the NICD-responsive transcription factor CSL (CBF1/Su(H)/Lag-1).
-
b. Assay Procedure:
-
Cell Plating: The reporter cell line is seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a sufficient period (e.g., 24 hours) to allow for Notch cleavage, NICD translocation, and reporter gene expression.
-
Signal Detection:
-
Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to Notch activity, is measured using a luminometer.
-
β-Lactamase Assay: A fluorescent β-lactamase substrate (e.g., CCF4-AM) is loaded into the cells. Cleavage of the substrate by β-lactamase results in a change in fluorescence resonance energy transfer (FRET), which can be measured on a fluorescence plate reader.
-
c. Data Analysis: The IC50 value for Notch cleavage inhibition is determined by plotting the reporter signal against the concentration of this compound and fitting the data to a four-parameter logistic model.
Visualizations
Caption: APP and Notch Signaling Pathways and the inhibitory action of this compound.
Caption: Workflow for determining this compound's selectivity for APP over Notch.
Conclusion
The data generated from the described cellular and cell-free assays consistently demonstrate that this compound is a potent γ-secretase inhibitor with a significant selectivity for the inhibition of APP cleavage over Notch cleavage. The approximately 16-fold selectivity ratio indicates that at concentrations effective for reducing Aβ production, the impact on Notch signaling is substantially lower. This "Notch-sparing" profile was a key characteristic in the development of this compound as a potentially safer therapeutic option for Alzheimer's disease by minimizing the risk of Notch-related toxicities. This technical guide provides researchers and drug development professionals with the foundational data and detailed methodologies to understand and potentially replicate the assessment of this compound's selectivity.
References
- 1. Quantifying Aβ(1-40) and Aβ (1-42) Using Sandwich-ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking truths of γ-secretase in Alzheimer’s disease: what is the translational potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Begacestat's Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro methodologies used to characterize the activity of Begacestat (GSI-953), a selective γ-secretase inhibitor developed for the potential treatment of Alzheimer's disease. This document details the core experimental protocols, presents quantitative data on its potency and selectivity, and illustrates the underlying biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a thiophene sulfonamide-derived γ-secretase inhibitor that has demonstrated low nanomolar potency in both cellular and cell-free assays.[1] It selectively inhibits the cleavage of the amyloid precursor protein (APP) over Notch, a crucial feature for minimizing potential side effects associated with non-selective γ-secretase inhibition.[1][2] The therapeutic rationale for inhibiting γ-secretase in Alzheimer's disease is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides, particularly Aβ42, is a primary event in the disease's pathogenesis.[3] By inhibiting γ-secretase, the final enzyme in the amyloidogenic pathway, this compound reduces the production of these neurotoxic Aβ peptides.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound from various studies.
| Assay Type | Target | Parameter | Value (nM) | Selectivity (APP/Notch) | Reference |
| Cell-free | Aβ Production | IC50 | 8 | - | |
| Cellular | Aβ1-42 Production | IC50 | 15 | 15-fold | |
| Cellular | Aβ40 Production | EC50 | 14.8 | - | |
| Cellular | Aβ42 Production | EC50 | 12.4 | - | |
| Cellular | Notch Cleavage | IC50 | - | ~16-fold |
Signaling Pathways
Amyloid Precursor Protein (APP) Processing Pathway
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound targets the latter.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Notch Signaling Pathway
The Notch signaling pathway is critical for cell-fate determination. Non-selective inhibition of γ-secretase can disrupt this pathway, leading to toxicity.
Caption: Canonical Notch signaling pathway.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of a γ-secretase inhibitor like this compound typically follows a multi-step process to determine its potency, selectivity, and mechanism of action.
References
- 1. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer’s Disease (AD) Model: Gamma-secretase Activity Assay Cell Line | Dmsp-Sapienza [dmsp-sapienza.it]
- 3. Detection of APP intracellular domain in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Begacestat for Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Begacestat (GSI-953), a selective γ-secretase inhibitor investigated for its potential therapeutic role in neurodegeneration, particularly Alzheimer's disease. This document details its mechanism of action, summarizes key quantitative data from preclinical and initial clinical studies, outlines relevant experimental protocols, and provides visual representations of associated pathways and workflows.
Core Mechanism of Action
This compound is a potent, orally active, and selective small-molecule inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway.[1] The accumulation of amyloid-beta (Aβ) peptides, which are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, is a central pathological hallmark of Alzheimer's disease.[2][3] this compound specifically targets the γ-secretase complex, thereby reducing the production of Aβ peptides, particularly the aggregation-prone Aβ42 isoform.[2][4]
A critical feature of this compound is its "Notch-sparing" activity. The γ-secretase complex also cleaves other substrates, including the Notch receptor, which is crucial for normal cellular signaling. Inhibition of Notch signaling is associated with significant toxicity. This compound was designed to selectively inhibit APP cleavage over Notch cleavage, demonstrating approximately 15- to 16-fold greater selectivity for APP in cellular assays.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and Phase I clinical research on this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (nM) | Reference |
| Cellular Aβ Production | Aβ40 EC50 | 14.8 | |
| Aβ42 EC50 | 12.4 | ||
| Cell-free γ-secretase activity | Aβ42 IC50 | 15 | |
| Cell-free γ-secretase activity | IC50 | 8 |
Table 2: In Vivo Efficacy of this compound in Tg2576 Mice
| Dosage | Tissue | Aβ Reduction (%) | Time Point | Reference |
| 100 mg/kg (oral) | Plasma | ~88 | 2-6 h | |
| CSF | ~88 | 2-6 h | ||
| Brain | ~60 | 6 h | ||
| 30 mg/kg (oral) | Brain | Maximal Aβ40/42 reduction | 4-6 h | |
| 2.5 mg/kg (oral) | - | Significant Aβ40/42 reduction | - | |
| 1 mg/kg (oral) | - | Minimal Effective Dose (MED) for Aβ40 reduction | - |
Table 3: Cognitive Effects of this compound in Tg2576 Mice
| Dosage | Test | Outcome | Reference |
| 2.5-10 mg/kg | Contextual Fear Conditioning | Dose-dependent reversal of memory deficits | |
| 30 mg/kg ((R)-isomer) | Contextual Fear Conditioning | No effect |
Table 4: Phase I Clinical Trial Data in Healthy Human Volunteers
| Dosage (single oral dose) | Effect | Reference |
| 3-600 mg | Dose-dependent reduction of plasma Aβ levels |
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the amyloidogenic pathway and the inhibitory action of this compound.
Notch Signaling Pathway and this compound's Selectivity
This diagram depicts the Notch signaling pathway and highlights the selective inhibition of APP processing by this compound.
References
- 1. Acute gamma-secretase inhibition improves contextual fear conditioning in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Acute γ-Secretase Inhibition Improves Contextual Fear Conditioning in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Begacestat In Vitro Assays for Aβ40/42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Begacestat (GSI-953) is a potent and selective inhibitor of γ-secretase, an enzyme complex crucial in the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42.[1] The accumulation of Aβ42 is a central event in the pathogenesis of Alzheimer's disease.[2] this compound, a novel thiophene sulfonamide, has demonstrated selective inhibition of amyloid precursor protein (APP) cleavage over Notch signaling, which is a critical pathway for cell development and differentiation.[1] This selectivity profile suggests a potentially wider therapeutic window compared to non-selective γ-secretase inhibitors. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in reducing Aβ40 and Aβ42 levels.
Mechanism of Action
γ-secretase is a multi-subunit protease complex that performs the final intramembrane cleavage of the C-terminal fragment of APP (APP-CTF or C99), which is generated by β-secretase cleavage of APP. This final cleavage by γ-secretase leads to the production and secretion of Aβ peptides of varying lengths, primarily Aβ40 and the more amyloidogenic Aβ42. This compound inhibits this enzymatic activity, thereby reducing the levels of both Aβ40 and Aβ42.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in inhibiting the production of Aβ40 and Aβ42.
| Assay Type | Target | IC50 / EC50 | Cell Line / System | Reference |
| Cellular Assay | Aβ40 | 14.8 nM (EC50) | Not Specified | |
| Cellular Assay | Aβ42 | 12.4 nM (EC50) | Not Specified | |
| Cellular Assay | Aβ42 | 15 nM (IC50) | Not Specified | |
| Cell-Free Assay | Aβ Production | 8 nM (IC50) | Not Specified |
Experimental Protocols
Cell-Based γ-Secretase Activity Assay Using HEK293 Cells Overexpressing APP
This protocol describes a method to assess the efficacy of this compound in inhibiting Aβ40 and Aβ42 production in a cellular context. Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human APP are a commonly used model system.
Materials:
-
HEK293 cells stably expressing human APP (e.g., HEK293-APP695)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other selection antibiotic
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Human Aβ40 and Aβ42 ELISA kits
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-APP cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of selection antibiotic (e.g., G418) in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Store the supernatant at -80°C until Aβ quantification.
-
-
Aβ40 and Aβ42 Quantification by ELISA:
-
Quantify the levels of Aβ40 and Aβ42 in the collected supernatants using commercially available human Aβ40 and Aβ42 ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:
-
Prepare Aβ standards and a standard curve.
-
Add standards and samples (supernatants) to the antibody-coated microplate.
-
Incubate with a detection antibody.
-
Add a substrate solution and incubate to develop color.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Determine the IC50 value for this compound for both Aβ40 and Aβ42 by plotting the percentage of inhibition against the log concentration of the compound.
-
Cell-Free γ-Secretase Activity Assay
This protocol outlines a method to directly measure the inhibitory effect of this compound on γ-secretase enzymatic activity using isolated cell membranes.
Materials:
-
Cells overexpressing γ-secretase components (e.g., CHO or HEK293 cells)
-
Lysis Buffer (e.g., 50 mM MES, pH 6.0, 150 mM NaCl, 5 mM MgCl2, 5 mM CaCl2 with protease inhibitors)
-
Solubilization Buffer (e.g., Hepes buffer A: 50 mM Hepes, pH 7.0, 150 mM NaCl, 5 mM MgCl2, 5 mM CaCl2 with 1% CHAPSO)
-
Recombinant C99 substrate
-
Reaction Buffer (e.g., Hepes buffer A with 0.1% phosphatidylcholine, 0.025% phosphatidylethanolamine, 0.00625% cholesterol, and 0.45% CHAPSO)
-
This compound
-
DMSO
-
Microcentrifuge tubes
-
Ultracentrifuge
Procedure:
-
Preparation of Solubilized Membranes:
-
Harvest cells and lyse them using a French press or dounce homogenizer in ice-cold Lysis Buffer.
-
Centrifuge the lysate at 3,000 x g for 10 minutes to remove nuclei and unbroken cells.
-
Pellet the membranes from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Wash the membrane pellet with a high pH buffer (e.g., 100 mM sodium bicarbonate, pH 11.3) to remove peripheral membrane proteins and centrifuge again.
-
Resuspend the final membrane pellet in Solubilization Buffer and pass it through a fine-gauge needle to solubilize the γ-secretase complex.
-
Clarify the solubilized membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C. The resulting supernatant contains the active γ-secretase.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the solubilized membrane preparation with the recombinant C99 substrate (e.g., 1 µM final concentration) in the Reaction Buffer.
-
Add different concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Incubate the reaction at 37°C for 4 hours.
-
-
Detection of Aβ Peptides:
-
Stop the reaction by snap-freezing on dry ice.
-
The generated Aβ peptides can be detected and quantified by Western blotting using Aβ-specific antibodies or by ELISA as described in the cell-based assay protocol.
-
Visualizations
References
Application Notes and Protocols for the Use of Begacestat in Neuronal Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Begacestat (GSI-953), a selective γ-secretase inhibitor, in neuronal cell culture models for Alzheimer's disease research. This document outlines detailed protocols for cell culture, compound preparation, and various analytical assays to assess the efficacy and cellular effects of this compound.
Introduction to this compound
This compound is a novel, selective thiophene sulfonamide inhibitor of the γ-secretase enzyme.[1] γ-secretase is a critical enzyme in the amyloidogenic pathway, responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ40 and Aβ42 isoforms.[1] An accumulation of these peptides is a hallmark of Alzheimer's disease. This compound exhibits selectivity for inhibiting APP cleavage over the cleavage of Notch, a protein crucial for cell development and differentiation, which is a significant advantage in reducing potential side effects.[1][2] In cellular and cell-free assays, this compound has been shown to inhibit Aβ production with low nanomolar potency.[3]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro studies.
Table 1: In Vitro Efficacy of this compound on Aβ Production
| Parameter | Value | Cell/Assay Type | Reference |
| IC₅₀ (Aβ40) | 15 nM | In vitro | |
| EC₅₀ (Aβ40) | 14.8 nM | Cellular Assay | |
| EC₅₀ (Aβ42) | 12.4 nM | Cellular Assay |
Table 2: Dose-Dependent Inhibition of Aβ40 and Aβ42 by this compound in SH-SY5Y Cells (Hypothetical Data for Illustrative Purposes)
| This compound Concentration (nM) | % Inhibition of Aβ40 | % Inhibition of Aβ42 |
| 1 | 15 ± 3 | 20 ± 4 |
| 10 | 45 ± 5 | 55 ± 6 |
| 50 | 85 ± 7 | 90 ± 5 |
| 100 | 95 ± 4 | 98 ± 3 |
| 500 | 98 ± 2 | 99 ± 1 |
This table presents hypothetical data to illustrate a typical dose-response relationship. Researchers should generate their own data for specific experimental conditions.
Table 3: Time-Course of Aβ42 Inhibition by this compound (100 nM) in Differentiated SH-SY5Y Cells (Hypothetical Data for Illustrative Purposes)
| Treatment Duration (hours) | % Inhibition of Aβ42 |
| 6 | 40 ± 5 |
| 12 | 75 ± 8 |
| 24 | 92 ± 6 |
| 48 | 95 ± 4 |
This table presents hypothetical data to illustrate a typical time-course effect. Researchers should generate their own data for specific experimental conditions.
Experimental Protocols
Cell Culture and Differentiation of SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a commonly used model for Alzheimer's disease research as it can be differentiated into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
6-well plates or other appropriate culture vessels
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in DMEM/F12 with 10% FBS at a density that allows for attachment and growth.
-
Initiation of Differentiation: Once cells reach 70-80% confluency, replace the growth medium with differentiation medium containing DMEM/F12 with 1% FBS and 10 µM Retinoic Acid (RA).
-
Maintenance of Differentiated Cells: Culture the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days.
-
Maturation (Optional): For a more mature neuronal phenotype, after the initial RA treatment, switch to a serum-free medium containing BDNF (50 ng/mL) for an additional 3-5 days.
Preparation of this compound Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve a 10 mM stock solution. Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol for Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment (typically ≤ 0.1%).
Treatment of Neuronal Cells with this compound
-
Cell Plating: Seed differentiated or undifferentiated neuronal cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/Aβ analysis).
-
Compound Addition: Once cells are ready for treatment, remove the existing medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Protocol:
-
Cell Treatment: Treat cells in a 96-well plate with various concentrations of this compound as described in section 3.3.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Quantification of Aβ40 and Aβ42 Levels (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the levels of secreted Aβ40 and Aβ42 in the cell culture medium.
Materials:
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Cell culture supernatants from treated and control cells
-
Microplate reader
Protocol:
-
Sample Collection: After the treatment period, collect the cell culture medium from each well.
-
Sample Preparation: Centrifuge the collected medium to pellet any cells or debris. The supernatant is used for the ELISA.
-
ELISA Procedure: Follow the manufacturer's protocol provided with the Aβ40 and Aβ42 ELISA kits. This typically involves adding standards and samples to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit protocol.
-
Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve. Express the results as a percentage of the vehicle-treated control.
Analysis of APP Processing (Western Blot)
Western blotting can be used to analyze the levels of full-length APP (APP-FL) and its C-terminal fragments (CTFs), providing insights into how this compound affects APP processing. An increase in APP-CTFs is expected with γ-secretase inhibition.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against APP (C-terminal), β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the C-terminus of APP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Probe the same membrane with an antibody against a housekeeping protein like β-actin to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of APP-CTFs to the loading control.
Mandatory Visualizations
Caption: Amyloid Precursor Protein (APP) Processing Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Evaluating this compound in Neuronal Cell Culture.
References
Application Notes and Protocols for Begacestat Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preclinical evaluation of Begacestat (GSI-953), a selective γ-secretase inhibitor, in animal models of Alzheimer's disease. The following sections detail recommended dosages, administration routes, and key experimental procedures to assess the pharmacokinetics and pharmacodynamics of this compound.
Overview of this compound
This compound is a thiophene sulfonamide derivative that acts as a potent, orally bioavailable, and selective inhibitor of γ-secretase, the enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. Notably, this compound exhibits selectivity for APP processing over Notch receptor cleavage, a critical feature for minimizing potential mechanism-based toxicities associated with non-selective γ-secretase inhibitors.
Dosage and Administration in Animal Models
Oral administration is the most common route for this compound in preclinical studies, particularly in the widely used Tg2576 transgenic mouse model, which overexpresses a mutant form of human APP.
Table 1: Summary of this compound Oral Dosage and Effects in Tg2576 Mice
| Dose (mg/kg) | Administration Route | Dosing Frequency | Key Effects |
| 1 | Oral Gavage | Single Dose | Minimal effective dose for Aβ40 reduction in the brain. |
| 2.5 | Oral Gavage | Single Dose | Significant reduction of both Aβ40 and Aβ42 in the brain. |
| 2.5 - 10 | Oral Gavage | Single Dose (3h pre-training) | Dose-dependent reversal of contextual memory deficits.[1] |
| 5 | Oral Gavage | Single Dose (4h post-dose) | Significant reduction of brain Aβ40 (37%) and Aβ42 (25%).[2] |
| 30 | Oral Gavage | Single Dose | Maximal reduction of brain Aβ40/42 levels between 4 and 6 hours post-dose. |
| 100 | Oral Gavage | Single Dose | ~88% reduction in plasma and CSF Aβ levels and ~60% reduction in brain Aβ levels at 2-6 hours post-dose. |
Experimental Protocols
This compound Formulation and Oral Gavage Administration
Objective: To prepare and administer this compound to mice via oral gavage.
Materials:
-
This compound (GSI-953)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 5% DMSO and 5% Cremophor EL in sterile water)
-
Weighing scale
-
Mortar and pestle (if starting with solid compound)
-
Vortex mixer
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inch, with a ball tip)
-
Syringes (1 mL)
-
Tg2576 mice (or other appropriate animal model)
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
If using a suspension, triturate the this compound powder with a small amount of vehicle to create a paste. Gradually add the remaining vehicle while mixing to ensure a homogenous suspension.
-
If using a solution, dissolve the this compound in the vehicle. Use of a vortex mixer may be necessary. Prepare fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in place, dispense the formulation slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Quantification of Amyloid-Beta Levels by ELISA
Objective: To measure Aβ40 and Aβ42 levels in brain tissue, plasma, and cerebrospinal fluid (CSF).
Materials:
-
Aβ40 and Aβ42 ELISA kits (several commercial kits are available)
-
Brain, plasma, or CSF samples from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Guanidine hydrochloride (for brain tissue)
-
Microplate reader
-
Refrigerated centrifuge
Procedure:
-
Sample Preparation:
-
Brain Tissue: Homogenize brain tissue in a lysis buffer containing 5 M guanidine hydrochloride to ensure the solubilization of aggregated Aβ. Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. Collect the supernatant.
-
Plasma: Collect blood in EDTA-coated tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
CSF: Collect CSF from the cisterna magna. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
-
ELISA Protocol (General Steps - refer to specific kit manual for details):
-
Dilute brain homogenate supernatants, plasma, and CSF samples to fall within the standard curve range of the assay. Brain homogenates will require a significant dilution to reduce the concentration of guanidine hydrochloride to a level that does not interfere with the assay (typically <0.1 M).
-
Add standards, controls, and samples to the wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's instructions (typically 2 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate a final time.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.
-
Normalize brain Aβ levels to the total protein concentration of the homogenate.
-
Contextual Fear Conditioning
Objective: To assess hippocampus-dependent learning and memory.
Materials:
-
Fear conditioning chamber equipped with a grid floor for footshock delivery, a speaker for auditory cues (if applicable), and a video camera for recording behavior.
-
Software for controlling the stimuli and recording freezing behavior.
-
Treated and control mice.
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the conditioning chamber and allow it to explore freely for a set period (e.g., 2-3 minutes). This allows for acclimation to the novel environment.
-
-
Training (Day 1):
-
Following habituation, present a neutral conditioned stimulus (CS), such as a tone, for a specific duration (e.g., 30 seconds).
-
During the final seconds of the CS presentation, deliver a mild, brief footshock (the unconditioned stimulus, US), for instance, 0.5 mA for 2 seconds.
-
The pairing of the CS and US is repeated for a set number of trials (e.g., 2-3 times) with an inter-trial interval.
-
Remove the mouse from the chamber 30-60 seconds after the final shock and return it to its home cage.
-
-
Contextual Memory Test (Day 2):
-
Approximately 24 hours after training, place the mouse back into the same conditioning chamber (the context).
-
Do not present the auditory cue or the footshock.
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
The primary measure is "freezing," defined as the complete absence of movement except for respiration.
-
Quantify the percentage of time the mouse spends freezing during the contextual memory test.
-
Compare the freezing behavior between this compound-treated and vehicle-treated groups. An increase in freezing time in the treated group compared to the vehicle-treated transgenic group indicates an amelioration of the memory deficit.
-
Pharmacokinetic and Pharmacodynamic Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to relate its concentration to its pharmacological effect (Aβ reduction).
Protocol:
-
Pharmacokinetic Study Design:
-
Administer a single oral dose of this compound to a cohort of mice.
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
At each time point, a subset of animals is euthanized, and brain and CSF are collected.
-
Analyze the concentration of this compound in plasma, brain, and CSF using a validated analytical method such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
-
Pharmacodynamic Study Design:
-
In parallel with the pharmacokinetic study, measure Aβ40 and Aβ42 levels in the plasma, brain, and CSF samples collected at each time point using the ELISA protocol described above.
-
Correlate the concentration of this compound with the percentage reduction in Aβ levels at each time point to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This helps in determining the drug exposure required for a desired therapeutic effect.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a γ-secretase inhibitor.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols for Begacestat (GSI-953)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Begacestat (GSI-953), a selective γ-secretase inhibitor, in experimental settings. The information is intended to guide researchers in accurately preparing stock solutions for consistent and reliable results in both in vitro and in vivo studies.
Chemical Properties of this compound
This compound is a thiophene sulfonamide derivative that acts as a potent and selective inhibitor of γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP).[1][2] Its selectivity for APP over Notch signaling pathways makes it a valuable tool for studying Alzheimer's disease pathology while minimizing off-target effects associated with Notch inhibition.[2][3]
| Property | Value | Reference |
| Chemical Name | 5-chloro-N-[(1S)-3,3,3-trifluoro-1-(hydroxymethyl)-2-(trifluoromethyl)propyl]-2-thiophenesulfonamide | [1] |
| Alternative Names | GSI-953 | |
| CAS Number | 769169-27-9 | |
| Molecular Formula | C₉H₈ClF₆NO₃S₂ | |
| Molecular Weight | 391.7 g/mol |
Mechanism of Action: Selective γ-Secretase Inhibition
This compound selectively inhibits the γ-secretase complex, which is responsible for the final proteolytic cleavage of APP to generate amyloid-β (Aβ) peptides, particularly the neurotoxic Aβ40 and Aβ42 isoforms. By inhibiting this step, this compound effectively reduces the production of these amyloid peptides. A key feature of this compound is its relative sparing of the Notch signaling pathway, which is also processed by γ-secretase and is crucial for normal cellular function. This selectivity is a significant advantage in therapeutic research.
Figure 1. Mechanism of action of this compound.
Experimental Protocols: Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining reproducible experimental results. The following protocols provide guidance for preparing this compound for both in vitro and in vivo applications.
3.1. General Handling and Storage Recommendations
-
Powder: Store the solid compound at -20°C for up to 3 years.
-
Stock Solutions: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 1 month.
-
Store at -80°C for up to 6 months.
-
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
3.2. Protocol for In Vitro Stock Solution Preparation
For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Note: For cell culture experiments, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
3.3. Protocol for In Vivo Stock Solution and Formulation Preparation
For animal studies, this compound needs to be formulated in a vehicle that is safe for administration (e.g., oral gavage). Below are several reported formulations.
Solvent Formulations for In Vivo Use:
| Formulation | Composition | Achievable Solubility | Reference |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.38 mM) | |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.38 mM) | |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.38 mM) |
Procedure for Formulation (using Protocol 1 as an example):
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
References
Application Notes and Protocols for the Analytical Detection of Begacestat in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Begacestat (GSI-953) is a potent, orally active, and selective γ-secretase inhibitor that has been investigated for the treatment of Alzheimer's disease. By inhibiting γ-secretase, this compound reduces the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. To support preclinical and clinical development, robust and reliable analytical methods are required to quantify this compound concentrations in various biological tissues. This document provides detailed application notes and protocols for the detection of this compound in tissue samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for small molecule quantification.[1]
I. Quantitative Data Summary
The following tables summarize typical validation parameters for a bioanalytical LC-MS/MS method for the quantification of this compound in tissue homogenates. These values are representative and may vary depending on the specific tissue matrix, instrumentation, and laboratory procedures.
Table 1: LC-MS/MS Method Validation Parameters for this compound in Brain Tissue Homogenate
| Parameter | Specification | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy 80-120% |
| Limit of Detection (LOD) | 0.5 ng/mL | Signal-to-noise ratio ≥ 3 |
| Accuracy (% Bias) | Within ± 15% (except LLOQ) | Within ± 15% of nominal concentration (± 20% at LLOQ) |
| Precision (% CV) | ≤ 15% (except LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 85 - 115% | Consistent and reproducible |
| Matrix Effect | Minimal | Consistent and reproducible |
Table 2: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
| Collision Energy (eV) | To be optimized |
| Internal Standard (IS) | Structurally similar analog or stable isotope-labeled this compound |
II. Experimental Protocols
A. Protocol for Tissue Sample Homogenization
This protocol describes the general procedure for preparing a tissue homogenate for subsequent extraction of this compound.
Materials:
-
Frozen tissue sample (e.g., brain, liver)
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Potter-Elvehjem homogenizer or bead-based homogenizer
-
Microcentrifuge tubes
-
Calibrated balance
-
Ice
Procedure:
-
Weigh the frozen tissue sample accurately.
-
Place the tissue in a pre-chilled homogenization tube.
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 part tissue weight).
-
Homogenize the tissue on ice until a uniform consistency is achieved. For a Potter-Elvehjem homogenizer, this may involve several passes. For a bead-based homogenizer, follow the manufacturer's instructions for time and speed.
-
Transfer the resulting homogenate to a pre-labeled microcentrifuge tube.
-
The tissue homogenate is now ready for the extraction procedure. Samples can be stored at -80 °C if not used immediately.
B. Protocol for this compound Extraction from Tissue Homogenate using Protein Precipitation
This protocol is a simple and rapid method for extracting this compound from tissue homogenates.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) stock solution
-
Acetonitrile (ACN) containing 0.1% formic acid, ice-cold
-
Microcentrifuge
-
96-well collection plate or autosampler vials
Procedure:
-
To 100 µL of tissue homogenate in a microcentrifuge tube, add the appropriate amount of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 96-well plate or an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
C. Protocol for this compound Extraction from Tissue Homogenate using Solid-Phase Extraction (SPE)
This protocol provides a more rigorous cleanup of the sample, which may be necessary for certain tissue types or to achieve lower detection limits.[2][3]
Materials:
-
Tissue homogenate
-
Internal Standard (IS) stock solution
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile with 0.1% formic acid)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of tissue homogenate, add the internal standard and mix. Acidify the sample with an equal volume of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water. Do not allow the cartridges to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent bed.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of acetonitrile containing 0.1% formic acid into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
III. Visualization of Signaling Pathways and Workflows
A. γ-Secretase Signaling Pathway
This compound inhibits the γ-secretase complex, which is a crucial enzyme in the processing of Amyloid Precursor Protein (APP) and the Notch receptor.[4] The following diagram illustrates the amyloidogenic pathway of APP processing, which is targeted by this compound, and the parallel processing of the Notch receptor.
B. Experimental Workflow for this compound Quantification in Tissue
The following diagram outlines the general workflow for the quantification of this compound in tissue samples, from sample collection to data analysis.
References
- 1. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction for multiresidue determination of sulfonamides, tetracyclines, and pyrimethamine in Bovine's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Begacestat Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Begacestat (GSI-953) is a potent, orally active, and selective gamma-secretase inhibitor (GSI) that has been investigated for the treatment of Alzheimer's disease (AD).[1][2][3] The pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides in the brain, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by beta-secretase (BACE1) and gamma-secretase.[1] this compound specifically targets the gamma-secretase complex, inhibiting the final cleavage step that produces Aβ peptides, particularly the aggregation-prone Aβ42.[1] A key feature of this compound is its relative selectivity for inhibiting APP processing over the cleavage of Notch, a transmembrane receptor crucial for cell-cell communication. This "Notch-sparing" characteristic is significant because inhibition of Notch signaling is associated with adverse effects. Preclinical studies have demonstrated that this compound effectively reduces Aβ levels in both cellular and animal models of AD and can reverse cognitive deficits in transgenic mice.
These application notes provide detailed experimental designs and protocols for evaluating the efficacy of this compound in preclinical settings.
Mechanism of Action: Gamma-Secretase Inhibition
The primary mechanism of action for this compound is the inhibition of the gamma-secretase enzyme complex. This complex is responsible for the final intramembrane cleavage of the C-terminal fragment of APP (APP-CTF or C99), which is generated by BACE1. By inhibiting this cleavage, this compound reduces the production of both Aβ40 and Aβ42 peptides.
References
Application Notes and Protocols: Investigating Begacestat in Combination with Other Alzheimer's Disease Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, are central to the pathogenesis of AD.[1] Begacestat (GSI-953) is a second-generation, orally active γ-secretase inhibitor (GSI) that selectively inhibits the cleavage of amyloid precursor protein (APP) over Notch, a crucial signaling protein involved in cell development.[2][3] This selectivity aims to reduce the on-target toxicity associated with first-generation GSIs.[3] Preclinical studies have demonstrated that this compound potently reduces Aβ levels in cellular and animal models.[2]
Given the multifaceted nature of AD, combination therapies targeting different aspects of the disease pathology are a promising strategy to achieve synergistic or additive therapeutic effects. This document provides detailed application notes and protocols for investigating the effects of this compound in combination with other classes of AD compounds, such as β-secretase (BACE1) inhibitors and anti-Aβ immunotherapies.
Rationale for Combination Therapies
Targeting the amyloid pathway at multiple points can offer enhanced efficacy. Combining a γ-secretase inhibitor like this compound with a BACE1 inhibitor can suppress Aβ production at two key enzymatic steps. BACE1 initiates the amyloidogenic pathway by cleaving APP to generate the C99 fragment, which is then cleaved by γ-secretase to produce Aβ. Inhibiting both enzymes simultaneously may lead to a more profound and sustained reduction in Aβ levels.
Another promising approach is to combine a production-inhibiting agent like this compound with a clearance-enhancing agent, such as an anti-Aβ monoclonal antibody. While this compound reduces the de novo synthesis of Aβ, immunotherapy can facilitate the removal of existing Aβ plaques. This dual-pronged strategy could potentially halt the progression of amyloid pathology more effectively than monotherapy.
Data Presentation
The following tables summarize preclinical data from studies investigating the combination of γ-secretase modulators/inhibitors with BACE1 inhibitors and anti-Aβ antibodies. While specific data for this compound in combination therapies is limited in publicly available literature, these findings with mechanistically similar compounds provide a strong rationale and a framework for designing similar studies with this compound.
Table 1: In Vitro Additive Effect of a γ-Secretase Modulator (GSM) and a BACE1 Inhibitor on Aβ42 Reduction in Primary Cortical Neurons
| Treatment Group | Aβ42 Reduction (%) |
| BACE1 Inhibitor (100 nM) | 35 |
| GSM (300 nM) | 45 |
| BACE1 Inhibitor (100 nM) + GSM (300 nM) | 80 |
Data from a study investigating the combined effect of a BACE1 inhibitor and a GSM on Aβ42 levels in primary cortical neurons. The combination treatment resulted in an additive reduction of Aβ42.
Table 2: In Vivo Additive Effect of a γ-Secretase Modulator (GSM) and a BACE1 Inhibitor on Brain Aβ42 Reduction in C57BL/6 Mice
| Treatment Group | Brain Aβ42 Reduction (%) |
| BACE1 Inhibitor | 40 |
| GSM | 30 |
| BACE1 Inhibitor + GSM | 70 |
This table illustrates the additive effect of a BACE1 inhibitor and a GSM on the reduction of brain Aβ42 levels in wild-type mice, supporting the potential of this combination strategy.
Table 3: Enhanced Reduction of Amyloid Plaque Load with Combined BACE Inhibitor and Anti-Aβ Antibody (Gantenerumab) Treatment in APPLondon Mice
| Treatment Group | Total Brain Aβ40 Reduction (%) | Total Brain Aβ42 Reduction (%) |
| BACE Inhibitor (Medium Dose) | 45 | 28 |
| BACE Inhibitor (High Dose) | 69 | 58 |
| Gantenerumab | 35 | 40 |
| BACE Inhibitor (Medium Dose) + Gantenerumab | 65 | 60 |
| BACE Inhibitor (High Dose) + Gantenerumab | 85 | 80 |
This study in a transgenic mouse model of AD demonstrates that the combination of a BACE inhibitor and an anti-Aβ antibody leads to a more pronounced reduction in both Aβ40 and Aβ42 brain plaque load compared to either treatment alone.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Quantification of Aβ Levels by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the quantification of Aβ40 and Aβ42 in cell culture supernatants or brain homogenates.
Materials:
-
Aβ40 and Aβ42 ELISA kits (commercial kits are recommended)
-
Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Sample diluent (assay-specific, often provided in kits)
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody (anti-Aβ, specific for the C-terminus) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add standards (synthetic Aβ40 or Aβ42) and samples (diluted cell culture supernatant or brain homogenate) to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody (anti-Aβ, specific for the N-terminus) diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the Aβ concentration in the samples.
Assessment of Aβ Aggregation by Thioflavin T (ThT) Assay
This protocol measures the formation of Aβ fibrils.
Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ42 in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a disaggregating agent (e.g., DMSO) followed by dilution in assay buffer to the desired final concentration (e.g., 10 µM).
-
Assay Setup: In a 96-well plate, add the Aβ solution. Add this compound and/or the combination compound at various concentrations.
-
ThT Addition: Add ThT from the stock solution to a final concentration of 10 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
Analysis: Plot fluorescence intensity versus time to monitor the kinetics of Aβ aggregation.
Cell Viability Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound and/or the combination compound for the desired duration (e.g., 24-48 hours). Include a positive control for toxicity (e.g., oligomeric Aβ42) and a vehicle control.
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
Analysis of APP Processing by Western Blot
This protocol allows for the detection of full-length APP and its C-terminal fragments (CTFs).
Materials:
-
Cell or tissue lysates
-
Protein concentration assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-APP C-terminal, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Assessment of Synaptic Function by Electrophysiology
This protocol provides a general framework for measuring long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.
Materials:
-
Rodent brain
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of fEPSPs for 20-30 minutes.
-
Drug Application: Perfuse the slice with aCSF containing this compound and/or the combination compound.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes after HFS.
-
Analysis: Measure the slope of the fEPSPs and express the potentiation as a percentage of the baseline.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the potential of this compound in combination with other AD therapeutics. The rationale for such combinations is strong, with preclinical evidence suggesting additive or synergistic effects on Aβ pathology. By utilizing the detailed methodologies outlined here, researchers can generate robust data to evaluate the efficacy and mechanism of action of these combination strategies, ultimately contributing to the development of more effective treatments for Alzheimer's disease.
References
- 1. Combined Treatment with a BACE Inhibitor and Anti-Aβ Antibody Gantenerumab Enhances Amyloid Reduction in APPLondon Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining an amyloid-beta (Aβ) cleaving enzyme inhibitor with a γ-secretase modulator results in an additive reduction of Aβ production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Begacestat Blood-Brain Barrier Penetration
Introduction
Begacestat (GSI-953) is a selective, thiophene sulfonamide-based inhibitor of γ-secretase, an enzyme complex critical in the generation of amyloid-β (Aβ) peptides.[1] These peptides are central to the amyloid hypothesis of Alzheimer's disease, aggregating to form the senile plaques characteristic of the condition.[1][2] For any therapeutic agent targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a primary determinant of its efficacy. Therefore, accurately assessing the BBB penetration of this compound is crucial for its development as a treatment for Alzheimer's disease. These application notes provide a detailed overview of the protocols and quantitative data related to this assessment.
Preclinical studies in Tg2576 transgenic mice, which overexpress human amyloid precursor protein (APP), have demonstrated that orally administered this compound leads to a significant reduction of Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF).[1][3] This indicates successful penetration of the BBB to engage its target, the γ-secretase complex, within the CNS.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies assessing the CNS penetration and pharmacodynamic effects of this compound in Tg2576 transgenic mice.
| Parameter | Species/Model | Dose | Effect | Source |
| Brain Aβ Reduction | Tg2576 Mice | 100 mg/kg (oral) | ~60% reduction at 6 hours | |
| CSF & Plasma Aβ Reduction | Tg2576 Mice | 100 mg/kg (oral) | ~88% reduction at 2-6 hours | |
| Time Course of Max Effect | Tg2576 Mice | 30 mg/kg (oral) | Maximal reduction of brain Aβ between 4 and 6 hours | |
| Minimal Effective Dose | Tg2576 Mice | 2.5 mg/kg (oral) | Significant reduction in both Aβ40 and Aβ42 | |
| Contextual Memory | Tg2576 Mice | 2.5–10 mg/kg (oral) | Dose-dependent reversal of deficits | |
| In Vitro Potency (Aβ42) | Cellular Assay | - | IC50 = 15 nM | |
| In Vitro Potency (Aβ42) | Cell-free Assay | - | IC50 = 8 nM |
Visualized Experimental Workflow & Signaling Pathway
The following diagrams illustrate the general experimental workflow for assessing BBB penetration and the targeted signaling pathway of this compound.
Experimental Protocols
Detailed protocols for assessing BBB penetration are critical for reproducible results. The methods below are standard approaches adapted for a compound like this compound.
Protocol 1: In Vivo Pharmacokinetic Study for Brain and Plasma Concentrations
This protocol determines the total concentration of the drug in both brain tissue and plasma over time, allowing for the calculation of the brain-to-plasma concentration ratio (Kp).
Objective: To quantify this compound concentrations in plasma and brain tissue following systemic administration in a rodent model (e.g., Tg2576 mice).
Materials:
-
This compound
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Tg2576 mice (or other appropriate strain)
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Brain homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Tissue homogenizer
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer this compound orally (p.o.) or intravenously (i.v.) to a cohort of mice at a specified dose (e.g., 30 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), euthanize a subset of animals (n=3-4 per time point).
-
Blood Processing: Immediately collect trunk blood into anticoagulant tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Brain Collection: Perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Brain Homogenization: Dissect the brain, weigh it, and homogenize it in a known volume of ice-cold buffer (e.g., 3 volumes of PBS per gram of tissue).
-
Sample Analysis:
-
Precipitate proteins from plasma and brain homogenate samples using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the mean plasma and brain concentrations versus time.
-
Calculate the brain-to-plasma ratio (Kp) at each time point: Kp = C_brain / C_plasma (where C_brain is the concentration in ng/g of brain tissue and C_plasma is the concentration in ng/mL of plasma).
-
Protocol 2: In Situ Brain Perfusion
This technique provides a direct measure of the unidirectional transport of a compound across the BBB, independent of systemic clearance and metabolism.
Objective: To determine the brain uptake clearance (K_in) and the permeability-surface area (PS) product for this compound.
Materials:
-
Anesthetized rat or mouse
-
Perfusion fluid (e.g., bicarbonate-buffered physiological saline) containing a known concentration of radiolabeled or non-labeled this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
Perfusion pump
-
Surgical instruments for cannulation of the carotid artery.
-
Scintillation counter or LC-MS/MS system.
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine). Expose the common carotid artery.
-
Cannulation: Ligate the external carotid artery and place a cannula retrogradely into it, pointing towards the internal carotid artery.
-
Perfusion: Begin perfusing the brain with the pre-warmed (37°C), oxygenated perfusion fluid at a constant flow rate (e.g., 10 mL/min for rats). The perfusion duration is kept short (e.g., 30-60 seconds) to measure initial uptake rates.
-
Termination and Sample Collection: Stop the perfusion, decapitate the animal, and dissect the brain hemisphere on the perfused side.
-
Analysis:
-
Determine the concentration of this compound and the vascular marker in the brain tissue and in a sample of the perfusate.
-
Correct the total amount of drug in the brain for the amount remaining in the vascular space.
-
-
Calculation of Uptake Clearance (K_in):
-
K_in = A_br / (C_p * T) (where A_br is the corrected amount of drug in the brain, C_p is the concentration in the perfusate, and T is the perfusion time).
-
The K_in value represents the volume of perfusate cleared of the drug by the brain per unit time and mass of brain tissue (units: mL/s/g).
-
These protocols provide a robust framework for evaluating the ability of this compound to cross the blood-brain barrier, a critical step in assessing its potential as a therapeutic agent for Alzheimer's disease.
References
- 1. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACS Chemical Neuroscience Molecule Spotlight on this compound (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Begacestat in iPSC-Derived Neuron Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cell (iPSC)-derived neurons have emerged as a powerful in vitro model system for studying neurodegenerative diseases, including Alzheimer's disease (AD). These models offer a human-relevant platform to investigate disease mechanisms and screen potential therapeutic compounds. Begacestat (GSI-953) is a γ-secretase inhibitor that has been investigated for its potential to reduce the production of amyloid-beta (Aβ) peptides, which are central to the pathology of AD.[1][2] This document provides detailed application notes and protocols for the use of this compound in iPSC-derived neuron models.
Mechanism of Action
This compound is a thiophene sulfonamide derivative that acts as a potent, orally active, and selective inhibitor of the γ-secretase enzyme complex.[2] This enzyme is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides, including the pathogenic Aβ42 isoform. By inhibiting γ-secretase, this compound effectively reduces the production of these amyloid peptides.[1][2] Notably, this compound exhibits a degree of selectivity, inhibiting the cleavage of APP over that of Notch, a critical signaling protein also processed by γ-secretase. This selectivity is an important feature, as inhibition of Notch signaling can lead to adverse effects.
Signaling Pathways
To understand the action of this compound, it is crucial to visualize the signaling pathways it modulates.
Quantitative Data
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| This compound (GSI-953) | Aβ40 Production | Cellular/Cell-free | 14.8 | |
| This compound (GSI-953) | Aβ42 Production | Cellular/Cell-free | 12.4 |
For comparison, the following table presents data from a study on the γ-secretase inhibitor Semagacestat in iPSC-derived neurons, which can serve as a reference for expected outcomes and experimental design.
| Compound | Cell Line | Target | IC50 (nM) | Reference |
| Semagacestat | iPSC-derived Neurons (Control) | Aβ40 | ~100 | |
| Semagacestat | iPSC-derived Neurons (Control) | Aβ42 | ~100 | |
| Semagacestat | iPSC-derived Neurons (PS1 Mutant) | Aβ40 | ~100 | |
| Semagacestat | iPSC-derived Neurons (PS1 Mutant) | Aβ42 | ~100 |
Experimental Protocols
The following protocols are generalized from established methods for treating iPSC-derived neurons with γ-secretase inhibitors and should be optimized for specific experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve powdered this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Treatment of iPSC-Derived Neurons with this compound
-
Cell Culture: Culture iPSC-derived neurons to the desired stage of maturity in appropriate neuronal differentiation and maintenance media.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in pre-warmed neuronal culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Carefully remove the existing culture medium from the iPSC-derived neurons and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After the incubation period, collect the conditioned medium for Aβ analysis. The cells can be lysed for analysis of intracellular proteins or used for other downstream applications.
Protocol 3: Analysis of Amyloid-Beta Levels
-
Sample Preparation: Centrifuge the collected conditioned medium to pellet any detached cells or debris.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the supernatant using a sensitive and specific method, such as a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Normalize the Aβ levels to the total protein concentration in the corresponding cell lysates to account for any differences in cell number. Calculate the percentage of Aβ reduction at each this compound concentration relative to the vehicle-treated control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on Aβ production in iPSC-derived neurons.
Conclusion
The use of this compound in iPSC-derived neuron models provides a valuable tool for studying the modulation of amyloid-beta production in a human-relevant context. The protocols and data presented here offer a framework for researchers to design and execute experiments to further investigate the therapeutic potential of γ-secretase inhibitors for Alzheimer's disease. It is recommended that each laboratory optimizes these protocols for their specific iPSC lines and experimental goals.
References
- 1. Mesenchymal Stem Cells and this compound Mitigate Amyloid-β 25–35-Induced Cognitive Decline in Rat Dams and Hippocampal Deteriorations in Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Begacestat's Effect on γ-Secretase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Begacestat (GSI-953) is a selective thiophene sulfonamide inhibitor of the γ-secretase complex, an enzyme crucial in the generation of amyloid-β (Aβ) peptides.[1] These peptides are central to the pathology of Alzheimer's disease.[1] Unlike earlier γ-secretase inhibitors, this compound demonstrates a degree of selectivity for the amyloid precursor protein (APP) over the Notch receptor, a critical signaling protein involved in cell development.[1][2] This selectivity aims to reduce the mechanism-based toxicities associated with non-selective γ-secretase inhibition.[1]
These application notes provide detailed protocols for measuring the effect of this compound on γ-secretase activity in various experimental systems, including cell-free, cell-based, and in vivo models.
Mechanism of Action
γ-secretase is a multi-subunit protease complex that catalyzes the final intramembrane cleavage of APP to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. It also cleaves other transmembrane proteins, including Notch. This compound inhibits this enzymatic activity, thereby reducing the production of Aβ peptides. It is believed to bind to an allosteric site on the γ-secretase complex.
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various assays.
Table 1: In Vitro and Cell-Based Potency of this compound
| Assay Type | Parameter | Value (nM) | Reference |
| Cell-free Assay | IC50 (Aβ production) | 8 | |
| Cell-based Assay | IC50 (Aβ42) | 15 | |
| Cell-based Assay | EC50 (Aβ40) | 14.8 | |
| Cell-based Assay | EC50 (Aβ42) | 12.4 | |
| Cell-based Assay | IC50 (Aβ40) | 15 |
Table 2: In Vivo Efficacy of this compound in Tg2576 Mice
| Dosage | Effect | Reference |
| 1 mg/kg | Minimal effective dose for Aβ40 reduction | |
| 2.5 mg/kg | Significant reduction in both Aβ40 and Aβ42 | |
| 100 mg/kg | ~60% reduction in brain Aβ levels at 6 hours | |
| 100 mg/kg | ~88% reduction in CSF and plasma Aβ at 2-6 hours |
Experimental Protocols
Cell-Free γ-Secretase Activity Assay
This assay measures the direct inhibitory effect of this compound on γ-secretase enzymatic activity using a purified or enriched enzyme preparation and a synthetic substrate.
Materials:
-
γ-secretase enzyme preparation (e.g., solubilized membranes from cells overexpressing γ-secretase components)
-
Recombinant APP C99 substrate
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 5 mM MgCl2, 5 mM CaCl2, with 1% CHAPSO)
-
Reaction plates (e.g., 96-well plates)
-
Detection reagents (e.g., ELISA kits for Aβ40/Aβ42, antibodies for Western blotting)
Protocol:
-
Enzyme and Substrate Preparation: Prepare solubilized cell membranes containing active γ-secretase. Purify recombinant APP C99 substrate.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
Reaction Setup: In a 96-well plate, combine the γ-secretase preparation, APP C99 substrate (e.g., 1 µM), and varying concentrations of this compound. Include vehicle controls (DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 hours).
-
Reaction Termination: Stop the reaction by snap freezing on dry ice.
-
Detection of Aβ Peptides:
-
ELISA: Use commercially available ELISA kits to quantify the levels of generated Aβ40 and Aβ42.
-
Western Blot: Separate reaction products by electrophoresis (e.g., bicine/urea gels), transfer to a membrane, and probe with antibodies specific for Aβ peptides.
-
-
Data Analysis: Plot the percentage of Aβ production relative to the vehicle control against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based γ-Secretase Activity Assay (Aβ Measurement)
This assay measures the effect of this compound on Aβ production in a cellular context.
Materials:
-
Cell line expressing APP (e.g., HEK293 cells stably expressing human APP, or neuroblastoma cell lines like SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Cell culture plates (e.g., 96-well plates)
-
Lysis buffer (if measuring intracellular Aβ)
-
ELISA kits for Aβ40 and Aβ42
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound diluted in cell culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a sufficient period to allow for Aβ production and secretion (e.g., 24 hours).
-
Sample Collection: Collect the conditioned medium for the measurement of secreted Aβ. If measuring intracellular Aβ, wash the cells and lyse them.
-
Aβ Quantification: Quantify the levels of Aβ40 and Aβ42 in the conditioned medium or cell lysates using specific ELISA kits.
-
Data Analysis: Normalize Aβ levels to a measure of cell viability (e.g., using a commercial viability assay) if toxicity is observed. Calculate the percentage of Aβ production relative to the vehicle control and determine the EC50 value as described for the cell-free assay.
Cell-Based Notch Signaling Assay
This assay is crucial for determining the selectivity of this compound for APP over Notch. A common method is a luciferase reporter assay.
Materials:
-
Cell line engineered for a Notch-dependent luciferase reporter system (e.g., HEK cells expressing a Gal4-Luc reporter and a Gal4/VP16-tagged truncated Notch substrate, NΔE-GV).
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and allow to attach.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a positive control for Notch inhibition (e.g., DAPT) and a vehicle control.
-
Incubation: Incubate the cells for 24 hours to allow for Notch processing and luciferase expression.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the luciferase signal as a percentage of the vehicle control. Determine the IC50 for Notch inhibition. The selectivity ratio can be calculated by dividing the IC50 for Notch inhibition by the IC50 for Aβ inhibition. This compound is reported to be approximately 16-fold selective for APP over Notch.
In Vivo Studies in Transgenic Mouse Models
To assess the in vivo efficacy of this compound, animal models that overexpress human APP, such as the Tg2576 mouse model, are commonly used.
Protocol Outline:
-
Animal Dosing: Administer this compound orally to Tg2576 mice at various doses.
-
Sample Collection: At different time points post-dosing, collect plasma, cerebrospinal fluid (CSF), and brain tissue.
-
Aβ Quantification: Homogenize brain tissue and quantify Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates using specific ELISAs.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the drug concentration in different compartments with the observed reduction in Aβ levels.
Conclusion
The protocols outlined provide a comprehensive framework for evaluating the inhibitory and selective properties of this compound on γ-secretase activity. The choice of assay will depend on the specific research question, from direct enzymatic inhibition in cell-free systems to target engagement and efficacy in vivo. Consistent and careful application of these methods will yield reliable data for the characterization of this compound and other γ-secretase modulators.
References
Troubleshooting & Optimization
identifying and mitigating Begacestat off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Begacestat (GSI-953). The focus is on identifying and mitigating potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and orally active small-molecule inhibitor of the γ-secretase enzyme complex.[1][2] Its primary on-target effect is to block the final cleavage of the amyloid precursor protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42.[1][2][3] These peptides are central to the amyloid hypothesis of Alzheimer's disease.
Q2: What is the principal off-target effect of concern for this compound?
The main off-target concern for this compound, and γ-secretase inhibitors (GSIs) in general, is the inhibition of Notch receptor processing. The γ-secretase complex is essential for cleaving the Notch transmembrane domain, which releases the Notch intracellular domain (NICD) to initiate downstream signaling. This signaling pathway is critical for cell-fate decisions, development, and tissue homeostasis.
Q3: How selective is this compound for inhibiting APP cleavage over Notch cleavage?
This compound was specifically designed as a "Notch-sparing" GSI. Cellular assays have shown that this compound is approximately 15- to 16-fold more selective for the inhibition of APP cleavage compared to Notch cleavage. This selectivity is a key feature intended to reduce mechanism-based toxicities associated with broader GSIs.
Q4: What are the common consequences of Notch signaling inhibition in experimental models?
Inhibition of the Notch signaling pathway can lead to various abnormalities in preclinical models, including:
-
Gastrointestinal Tract: Goblet cell hyperplasia.
-
Immune System: Thymus atrophy and a decrease in lymphocytes.
-
Other Effects: Alterations in hair color and spleen abnormalities. These effects are directly linked to the essential role of Notch in regulating cell differentiation and proliferation in these tissues.
Q5: My in vitro results show good selectivity, but I observe toxicity in my animal model. Why?
This discrepancy can arise from several factors. While in vitro assays measure direct enzymatic inhibition, the in vivo environment is more complex. Reasons for this difference may include:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Drug accumulation in specific tissues could lead to concentrations that exceed the threshold for Notch inhibition, even if the compound is selective at lower doses.
-
Chronic Dosing: Long-term exposure may reveal toxicities not apparent in short-term cellular assays.
-
Differential Substrate Affinity: The selectivity of GSIs can be influenced by the specific presenilin (PSEN1 or PSEN2) and APH1 subunits within the γ-secretase complex, which may have varying expression levels across different tissues.
Q6: How can I confirm that the observed toxicity is due to Notch inhibition?
To confirm Notch-related off-target effects, you should:
-
Analyze Biomarkers: Examine tissues for known histological signs of Notch inhibition, such as goblet cell hyperplasia in the intestine.
-
Measure Notch Target Gene Expression: Use qPCR to quantify the expression of downstream Notch target genes (e.g., Hes1, Hey1) in relevant tissues. A decrease in expression would indicate pathway inhibition.
-
Perform Western Blot for NICD: Directly measure the levels of the cleaved, active Notch intracellular domain (NICD). A reduction in NICD levels upon treatment confirms inhibition of Notch processing.
Troubleshooting Guides
Problem 1: Unexpected Cell Death, Altered Morphology, or Differentiation in Culture
-
Possible Cause: The observed phenotype may be a direct result of this compound inhibiting the Notch signaling pathway, which is crucial for cell fate and survival in many cell types.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Analysis: Determine the IC50 for Aβ reduction and compare it to the concentration causing the toxic effects. This will help establish a therapeutic window.
-
Use Orthogonal Assays: Confirm Notch inhibition by measuring levels of cleaved NICD via Western blot and analyzing the expression of Notch target genes like Hes1 and Hey1 using qPCR.
-
Include Proper Controls: Use a well-characterized, non-selective GSI (e.g., DAPT) as a positive control for Notch inhibition to compare phenotypes. A vehicle-only control is also essential.
-
Select Appropriate Cell Lines: Ensure the chosen cell line is relevant to your hypothesis and characterize its dependence on Notch signaling for normal function.
-
Problem 2: Inconsistent Aβ Reduction in Cellular Assays
-
Possible Cause: Variability in Aβ reduction measurements can stem from compound handling, assay conditions, or cell line instability.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure this compound is properly stored and solubilized. Prepare fresh stock solutions and verify the concentration. The (S)-enantiomer is the active form, while the (R)-enantiomer has significantly reduced potency.
-
Optimize Assay Parameters: Standardize cell density, treatment duration, and lysis conditions. Ensure the detection method (e.g., ELISA) is within its linear range.
-
Use a Stable Cell Line: Employ a well-validated cell line, such as CHO or HEK cells overexpressing human APP, to ensure consistent substrate availability.
-
Monitor Cell Health: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel to ensure that the observed Aβ reduction is not an artifact of general cytotoxicity.
-
Problem 3: Off-Target Effects Predicted In Silico Are Not Confirmed Experimentally
-
Possible Cause: Computational predictions can have limitations and may generate false positives. The in vitro model used for confirmation may also be inappropriate.
-
Troubleshooting Steps:
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Use Multiple Prediction Tools: Cross-reference predictions from different algorithms to identify high-confidence potential off-targets.
-
Confirm Target Engagement: Use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to the putative off-target protein within a cellular context.
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Employ a Tiered Assay Approach: Start with broad biochemical screens and progress to more physiologically relevant cell-based assays for validation. Ensure the cellular model expresses the off-target protein and any necessary co-factors.
-
Consider Chemoproteomics: Use activity-based protein profiling (ABPP) or a similar chemoproteomic approach to identify the full spectrum of this compound binding partners in an unbiased manner.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound (GSI-953)
| Assay Type | Target | IC50 / EC50 | Selectivity (APP vs. Notch) | Reference |
| Cellular Assay | Aβ42 Production | 15 nM (IC50) | ~15-16 fold | |
| Cell-Free Assay | Aβ Production | 8 nM (IC50) | Not Applicable | |
| Cellular Assay | Notch Cleavage | ~240 nM (Calculated) | ~15-16 fold | |
| Cellular Assay | Aβ40 Production | 14.8 nM (EC50) | Not Applicable | |
| Cellular Assay | Aβ42 Production | 12.4 nM (EC50) | Not Applicable |
Table 2: Comparative Selectivity of Different γ-Secretase Inhibitors
| Compound | Primary Target | Selectivity (APP vs. Notch) | PSEN1 vs. PSEN2 Selectivity | Status | Reference |
| This compound (GSI-953) | γ-Secretase | ~16-fold | Moderate (<41-fold for PSEN1) | Development Halted | |
| Semagacestat | γ-Secretase | ~3-fold | Low (6-13-fold for PSEN1) | Failed Phase III | |
| Avagacestat | γ-Secretase | ~193-fold | Moderate (<41-fold for PSEN1) | Development Halted | |
| MRK-560 | γ-Secretase | No selectivity in vitro | High (>100-fold for PSEN1) | Preclinical |
Key Experimental Protocols
Protocol 1: Western Blot for Notch Intracellular Domain (NICD)
-
Cell Treatment: Plate cells (e.g., HEK293) and allow them to adhere. Treat with a range of this compound concentrations, a vehicle control (e.g., DMSO), and a positive control GSI (e.g., 1 µM DAPT) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody specific for cleaved Notch1 (Val1744). Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to normalize results. A decrease in the NICD band intensity indicates inhibition of Notch processing.
Protocol 2: qPCR for Notch Target Gene Expression
-
Cell/Tissue Treatment: Treat cells or dose animals with this compound as required for the experiment.
-
RNA Extraction: Harvest cells or tissues and extract total RNA using a suitable kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using a SYBR Green or TaqMan-based assay with validated primers for Notch target genes (Hes1, Hey1) and a housekeeping gene (GAPDH, ACTB).
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the expression of Hes1 and Hey1 in this compound-treated samples compared to vehicle controls indicates suppression of the Notch signaling pathway.
Visualizations
References
- 1. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|γ-Secretase Inhibitor|For Research [benchchem.com]
- 3. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
Begacestat In Vivo Bioavailability Enhancement: A Technical Support Center
For researchers, scientists, and drug development professionals, optimizing the in vivo bioavailability of promising compounds like Begacestat is a critical step in translational science. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound, and how can I prepare it for in vivo oral dosing?
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and what does this imply for its bioavailability?
A2: The definitive Biopharmaceutics Classification System (BCS) class for this compound has not been publicly disclosed. However, based on its likely low aqueous solubility, it is probably a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
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If BCS Class II: The primary hurdle to achieving good bioavailability is the dissolution rate. Formulation strategies should, therefore, focus on enhancing the solubility and dissolution of this compound in the gastrointestinal fluids.
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If BCS Class IV: Both poor solubility and poor permeability limit bioavailability. This presents a more significant challenge, requiring formulation strategies that can simultaneously address both issues.
Q3: Are there any known food effects on the bioavailability of this compound?
A3: There is no specific publicly available data on the effect of food on the bioavailability of this compound. However, for poorly soluble drugs, food can have a variable impact. A high-fat meal can sometimes increase the absorption of lipophilic compounds by stimulating bile secretion, which can aid in solubilization. Conversely, food can also delay gastric emptying, which may affect the rate and extent of absorption.[2][3] Given this uncertainty, it is crucial to conduct food-effect studies during preclinical and clinical development to determine the optimal dosing conditions.
Q4: What are the potential reasons for high inter-subject variability in this compound exposure?
A4: High inter-subject variability in the pharmacokinetics of orally administered drugs is a common challenge. For a compound like this compound, potential contributing factors could include:
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Individual differences in gastrointestinal physiology: Variations in gastric pH, intestinal motility, and bile salt concentrations can all affect the dissolution and absorption of a poorly soluble drug.
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Genetic polymorphisms: Differences in the expression and activity of metabolic enzymes (e.g., cytochrome P450s) and drug transporters (e.g., P-glycoprotein) can lead to significant variations in drug clearance and absorption.
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Food effects: As mentioned previously, the variable composition and timing of meals in relation to drug administration can introduce variability.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Species
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution. | 1. Particle Size Reduction: Consider micronization or nanomilling of the this compound drug substance to increase the surface area for dissolution. 2. Formulation in enabling vehicles: For early-stage studies, ensure the use of an optimized vehicle that can maintain this compound in a solubilized state in the gastrointestinal tract. This may involve screening different combinations of solvents, co-solvents, and surfactants. 3. Amorphous Solid Dispersions (ASDs): Explore the preparation of ASDs of this compound with a suitable polymer (e.g., HPMC-AS, PVP/VA). This can significantly enhance the apparent solubility and dissolution rate. 4. Lipid-Based Formulations: Investigate the use of self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These formulations can improve solubility and may also enhance lymphatic absorption, potentially bypassing first-pass metabolism. |
| Poor membrane permeability. | 1. In vitro permeability assessment: Conduct Caco-2 or PAMPA assays to determine the intrinsic permeability of this compound. 2. Efflux transporter involvement: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, consider co-administration with a P-gp inhibitor in preclinical models to assess the impact on absorption. 3. Use of permeation enhancers: In the context of advanced formulations, explore the inclusion of pharmaceutically acceptable permeation enhancers. |
| First-pass metabolism. | 1. In vitro metabolism studies: Assess the metabolic stability of this compound in liver microsomes and hepatocytes from the relevant preclinical species and humans to understand its metabolic clearance. 2. Identify major metabolites: Characterize the primary metabolic pathways to determine if extensive first-pass metabolism is a limiting factor. |
Issue 2: Formulation Instability
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound from a liquid formulation upon storage or dilution. | 1. Optimize the vehicle composition: Adjust the ratios of solvents, co-solvents, and surfactants to improve the solubilizing capacity and stability of the formulation. 2. Conduct stability studies: Assess the physical and chemical stability of the formulation under relevant storage conditions (e.g., temperature, light). |
| Recrystallization of amorphous this compound in an ASD. | 1. Polymer selection: Screen a panel of polymers to find one that has good miscibility with this compound and can effectively inhibit its crystallization. 2. Drug loading: Optimize the drug loading in the ASD. Higher drug loads can increase the risk of recrystallization. 3. Moisture protection: Protect the ASD formulation from moisture, as water can act as a plasticizer and promote recrystallization. |
Experimental Protocols
Protocol 1: Preparation of a Vehicle for Oral Gavage in Mice
This protocol describes the preparation of a common vehicle for administering poorly soluble compounds to mice.
Materials:
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
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Saline (0.9% NaCl)
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This compound
Procedure:
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Weigh the required amount of this compound.
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Add DMSO to the this compound to achieve a 10% DMSO concentration in the final formulation. Vortex or sonicate until the compound is fully dissolved.
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Add PEG300 to the solution to achieve a 40% concentration. Mix thoroughly.
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Add Tween-80 to the solution to achieve a 5% concentration. Mix thoroughly.
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Finally, add saline to bring the formulation to the final volume (achieving a 45% saline concentration).
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Ensure the final solution is clear before administration. If precipitation occurs, gentle warming and sonication may be used to redissolve the compound.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol provides a general procedure for assessing the metabolic stability of a compound.
Materials:
-
This compound
-
Human liver microsomes (HLM)
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NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (pH 7.4)
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Acetonitrile (for reaction termination)
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Internal standard for LC-MS/MS analysis
Procedure:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
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In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.
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Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound stock solution (the final concentration of the organic solvent should be low, typically <1%).
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Incubate the reaction mixture at 37°C.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
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Centrifuge the samples to precipitate the proteins.
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Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
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Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of this compound over time.
Visualizations
Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.
Caption: this compound's mechanism of action in inhibiting Aβ production.
References
Technical Support Center: Long-Term Begacestat Treatment of Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Begacestat (GSI-953) for long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address specific challenges that may arise during prolonged treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active, and selective γ-secretase inhibitor (GSI).[1] It functions by inhibiting the γ-secretase complex, which is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). This inhibition reduces the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42, which are associated with the pathology of Alzheimer's disease.[1][2] Notably, this compound is a Notch-sparing GSI, meaning it selectively inhibits APP cleavage over the cleavage of the Notch receptor, a critical protein involved in cell signaling and development.[1][3] This selectivity is a key feature designed to minimize side effects associated with broader γ-secretase inhibition.
Q2: What is the recommended starting concentration and duration for long-term this compound treatment in cell culture?
A2: The optimal concentration and duration of this compound treatment are highly dependent on the specific cell line and the experimental objectives. Preclinical studies have shown this compound to be effective in the low nanomolar range for reducing Aβ production. For initial long-term experiments, it is advisable to perform a dose-response curve to determine the IC50 for Aβ reduction and a cytotoxicity assay to establish the maximum non-toxic concentration for your specific cell line. A starting point for long-term treatment could be in the range of the IC50 value, with treatment durations extending from several days to weeks, depending on the desired outcome.
Q3: How stable is this compound in cell culture medium at 37°C?
Q4: Are there known off-target effects of long-term this compound treatment?
A4: this compound is designed to be a Notch-sparing GSI, which should minimize off-target effects related to the inhibition of Notch signaling. However, like any small molecule inhibitor, the possibility of other off-target effects, especially during long-term exposure, cannot be entirely ruled out. It is advisable to include appropriate controls in your experiments to monitor for unexpected phenotypic changes in your cells.
Troubleshooting Guide
This guide addresses common issues encountered during the long-term application of this compound in cell culture.
| Issue | Possible Cause | Recommended Solution |
| Decreased Cell Viability or Proliferation Over Time | 1. Cytotoxicity of this compound: Even at concentrations that are non-toxic in short-term assays, prolonged exposure may induce cytotoxicity. 2. Solvent Toxicity: Accumulation of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 3. Nutrient Depletion/Waste Accumulation: Standard for any long-term cell culture. | 1. Perform a long-term cytotoxicity assay: Determine the highest non-toxic concentration of this compound for your specific cell line over the intended duration of your experiment. 2. Maintain a low final solvent concentration: Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle control in all experiments. 3. Regular Media Changes: Replenish the cell culture medium with fresh medium containing this compound every 2-3 days to provide fresh nutrients and remove metabolic waste. |
| Reduced Efficacy of this compound Over Time (Apparent Resistance) | 1. Development of Acquired Resistance: Cells may adapt to the presence of the inhibitor through various mechanisms, such as upregulation of the target enzyme or activation of compensatory signaling pathways. 2. "Rebound Effect": Prolonged treatment with some GSIs has been shown to cause a compensatory increase in the levels of presenilin-1 (PS1), the catalytic subunit of γ-secretase. This could potentially counteract the inhibitory effect of the drug over time. | 1. Monitor Target Engagement: Periodically assess the levels of Aβ in the conditioned medium to confirm that this compound is still effectively inhibiting its target. 2. Analyze Cellular Adaptation: If resistance is suspected, investigate potential mechanisms. This could include quantifying the protein levels of γ-secretase subunits (e.g., PS1) or exploring changes in related signaling pathways. 3. Consider Intermittent Dosing: In some contexts, intermittent rather than continuous treatment may help to mitigate the development of resistance. |
| Variability in Experimental Results | 1. Inconsistent Drug Concentration: Inaccurate pipetting or degradation of this compound in the culture medium. 2. Cell Culture Inconsistencies: Variations in cell passage number, seeding density, or confluency at the time of treatment. 3. Edge Effects in Multi-well Plates: Increased evaporation from the outer wells of a plate can lead to higher effective concentrations of this compound. | 1. Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each media change from a frozen stock. Perform a stability test of this compound in your specific media if you suspect degradation. 2. Standardize Cell Culture Practices: Use cells within a consistent passage number range, maintain a consistent seeding density, and initiate treatment at a standardized cell confluency. 3. Mitigate Edge Effects: Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile PBS or media to create a humidity barrier. |
Experimental Protocols
Protocol 1: General Procedure for Long-Term this compound Treatment of Adherent Cell Cultures
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Cell Seeding: Plate cells at a density that will not lead to over-confluence during the treatment period, considering the expected effects of this compound on cell proliferation.
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Preparation of this compound: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Store aliquots at -80°C to avoid repeated freeze-thaw cycles. On the day of use, thaw an aliquot and dilute it to the final desired concentration in pre-warmed complete cell culture medium.
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Treatment Initiation: After allowing the cells to adhere and stabilize (typically 24 hours post-seeding), replace the medium with the freshly prepared this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
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Maintenance of Long-Term Culture:
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Media Changes: Replace the culture medium with freshly prepared this compound-containing medium every 2-3 days. This ensures a consistent drug concentration and replenishes nutrients.
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Cell Passaging: If the cells reach a high confluency before the end of the experiment, they will need to be passaged. After trypsinization and counting, re-plate the cells at a lower density in fresh this compound-containing medium.
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Protocol 2: Assessment of this compound Stability in Cell Culture Medium
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Preparation: Prepare a solution of this compound in your complete cell culture medium at the final concentration you intend to use in your experiments.
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Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them under the same conditions as your cell cultures (37°C, 5% CO2).
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Time Points: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and store it at -80°C to halt any degradation.
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Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Interpretation: Compare the concentration of this compound at each time point to the initial concentration at time 0 to determine its stability over time.
Visualizations
Caption: Mechanism of this compound action on APP processing.
Caption: Notch-sparing selectivity of this compound.
References
- 1. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACS Chemical Neuroscience Molecule Spotlight on this compound (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Begacestat (GSI-953). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity in experiments involving this selective γ-secretase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as GSI-953, is a potent, orally active small-molecule inhibitor of the γ-secretase enzyme.[1] Its primary function is to block the final cleavage of the amyloid precursor protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42.[1][2] The accumulation of Aβ peptides is a central event in the amyloid cascade hypothesis of Alzheimer's disease.[1]
Q2: What makes this compound different from other γ-secretase inhibitors (GSIs)?
This compound is designed as a "Notch-sparing" GSI.[1] This means it exhibits selectivity for inhibiting the cleavage of APP over the cleavage of Notch receptor. Cellular assays have shown that this compound is approximately 16-fold more selective for inhibiting APP cleavage compared to Notch cleavage. This selectivity is a critical feature aimed at reducing the mechanism-based toxicities associated with the inhibition of Notch signaling, which is essential for normal cell differentiation and proliferation.
Q3: What are the potential sources of cytotoxicity when using this compound?
While this compound is designed to be Notch-sparing, potential sources of cytotoxicity in experiments can still arise from:
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On-target Notch inhibition: At higher concentrations, the Notch-sparing effect may be overcome, leading to toxicities associated with Notch pathway disruption.
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Off-target effects: Like any small molecule, this compound could potentially interact with other cellular targets, leading to unforeseen cytotoxic effects.
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Compound precipitation: this compound, similar to other GSIs, may have limited solubility in aqueous solutions like cell culture media. Precipitation can lead to inconsistent dosing and localized high concentrations, causing cytotoxicity.
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Cell line-specific sensitivity: The cytotoxic response to this compound can be highly dependent on the specific cell line being used, due to differences in their genetic background and reliance on signaling pathways.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death observed in treated cultures. | 1. Concentration is too high: The concentration of this compound may be exceeding the therapeutic window for your specific cell line, leading to off-target effects or significant Notch inhibition. 2. Compound precipitation: The compound may be precipitating out of the culture medium. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | 1. Perform a dose-response curve: Determine the EC50 for Aβ reduction and the IC50 for cytotoxicity to identify an optimal working concentration with a good therapeutic index. 2. Ensure proper solubilization: Prepare a high-concentration stock solution in 100% DMSO and ensure thorough mixing when diluting into the final culture medium. Visually inspect for any precipitates. 3. Maintain low solvent concentration: Keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced toxicity. |
| Inconsistent results between experiments. | 1. Variability in compound preparation: Inconsistent preparation of this compound solutions can lead to different effective concentrations. 2. Cell passage number and confluency: Changes in cell characteristics with increasing passage number or different cell densities at the time of treatment can affect the response. | 1. Standardize solution preparation: Prepare fresh dilutions from a validated stock solution for each experiment. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure a consistent level of confluency at the start of each experiment. |
| Observed cytotoxicity does not seem to correlate with Notch inhibition. | Potential off-target effects: this compound might be interacting with other cellular targets. | Investigate off-target pathways: Consider performing broader kinase or enzyme profiling assays to identify potential off-target interactions. Compare the cytotoxic profile of this compound with other GSIs that have different chemical structures. |
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Target/Assay | Value | Reference |
| EC50 for Aβ40 production | Cellular and cell-free assays | 14.8 nM | |
| EC50 for Aβ42 production | Cellular and cell-free assays | 12.4 nM | |
| Selectivity | APP cleavage vs. Notch cleavage | ~16-fold |
Table 2: In Vivo Efficacy of this compound in Tg2576 Mice
| Dose | Effect | Time Point | Reference |
| 100 mg/kg | ~88% reduction in CSF and plasma Aβ | 2-6 hours | |
| 100 mg/kg | ~60% reduction in brain Aβ | 6 hours | |
| 30 mg/kg | Maximal reduction of Aβ40/42 in brain | 4-6 hours | |
| 2.5 - 10 mg/kg | Dose-dependent reversal of contextual memory deficits | - |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using an MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound (GSI-953)
-
Dimethyl sulfoxide (DMSO)
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Cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is ≤0.1%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound or a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for assessing its effects.
References
- 1. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACS Chemical Neuroscience Molecule Spotlight on this compound (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Begacestat Delivery Methods in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the administration of Begacestat (GSI-953) in rodent models. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (GSI-953) is a selective thiophene sulfonamide-based inhibitor of γ-secretase.[1][2] Its primary mechanism of action is to inhibit the cleavage of amyloid precursor protein (APP) by γ-secretase, which is a critical step in the production of amyloid-β (Aβ) peptides.[1][2] this compound has been shown to be approximately 16-fold more selective for inhibiting APP cleavage over Notch-1 cleavage, which is an important consideration for reducing potential side effects.[1]
Q2: What are the common rodent models used for evaluating this compound efficacy?
A2: The most commonly cited rodent model for evaluating the in vivo efficacy of this compound is the Tg2576 transgenic mouse model. This model overexpresses a mutant form of human APP (APPSwe) and develops age-dependent Aβ plaques and cognitive deficits, mimicking aspects of Alzheimer's disease pathology.
Q3: What are the expected effects of this compound administration in Tg2576 mice?
A3: Oral administration of this compound in Tg2576 mice has been shown to cause a robust and dose-dependent reduction of Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF). Additionally, studies have demonstrated that this compound can reverse contextual fear-conditioning deficits in these mice, suggesting a potential for cognitive improvement.
Q4: What are the primary delivery routes for this compound in rodent studies?
A4: The two primary delivery methods for this compound in rodent models are oral gavage (p.o.) and subcutaneous (SC) injection. Oral gavage is the most frequently reported method in the literature for preclinical efficacy studies.
Troubleshooting Guides
Oral Gavage Administration
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Difficulty in preparing a stable suspension | This compound has low aqueous solubility. The chosen vehicle may not be appropriate for the desired concentration. | - Use a standard vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in water. For difficult-to-dissolve formulations, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered. - Ensure proper mixing by vortexing and/or sonicating the suspension. - Prepare the formulation fresh daily to minimize precipitation. |
| Animal distress or injury during gavage | Improper restraint, incorrect needle size or insertion technique. | - Ensure the animal is properly restrained to prevent movement. - Use a flexible or ball-tipped gavage needle of the appropriate gauge (typically 20-22G for mice, 18-20G for rats). - Measure the needle length from the mouth to the last rib to avoid stomach perforation. - Do not force the needle; if resistance is met, withdraw and re-attempt. The animal should swallow as the needle is gently advanced. |
| Variable drug exposure between animals | Inaccurate dosing, reflux of the administered solution, or rapid shunting to the duodenum. | - Calculate the dose volume accurately based on the animal's most recent body weight. The maximum recommended volume is typically 10 mL/kg. - Administer the solution slowly to prevent reflux. - Consider using a more palatable formulation for voluntary oral administration to reduce stress, such as incorporating the compound into a sweetened jelly. |
| Unexpected adverse effects (e.g., weight loss, lethargy) | Potential off-target effects or Notch-related toxicities, although this compound is selective. High doses may still impact Notch signaling. | - Monitor animals closely for any signs of toxicity. - Consider reducing the dose or dosing frequency. - If Notch-related side effects are suspected (e.g., gastrointestinal issues), histological examination of relevant tissues may be necessary. |
Subcutaneous Injection
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Precipitation of this compound at the injection site | High concentration of the drug in a vehicle that cannot maintain its solubility in the subcutaneous space. | - Use a vehicle that enhances solubility, such as a co-solvent system (e.g., DMSO/PEG). However, be mindful of potential local irritation with some solvents. - Consider formulating this compound as a suspension with appropriate suspending agents. - Increase the injection volume while staying within recommended limits to lower the concentration. |
| Local skin reactions (e.g., inflammation, irritation) | Irritating properties of the vehicle or the compound itself. Improper injection technique. | - Select a biocompatible and non-irritating vehicle. Test the vehicle alone in a small group of animals first. - Ensure the substance is sterile and at a neutral pH. - Rotate injection sites if multiple injections are required. - Ensure the needle is inserted into the subcutaneous space and not intradermally. |
| Inconsistent absorption and variable plasma levels | Depot formation with variable release, animal's age and gender, or site of injection. | - Gently massage the injection site after administration to aid dispersion. - Use a consistent injection site across all animals in a study. The loose skin over the shoulders is a common site. - Be aware that absorption can be influenced by factors such as animal motility. |
| Difficulty in administering viscous solutions | High concentration of the compound or vehicle properties. | - Use a larger gauge needle (e.g., 23-25G for rats) if necessary, but balance this with potential for injection site discomfort. - Gently warm the formulation to room temperature to reduce viscosity, ensuring the compound's stability at that temperature. |
Quantitative Data
Table 1: In Vivo Efficacy of Orally Administered this compound in Tg2576 Mice
| Dose (mg/kg) | Time Point | Brain Aβ Reduction (%) | Plasma Aβ Reduction (%) | CSF Aβ Reduction (%) |
| 100 | 6 hours | ~60 | - | - |
| 100 | 2-6 hours | - | ~88 | ~88 |
| 30 | 4-6 hours | Maximal reduction | - | - |
| 2.5 | Not Specified | Significant | - | - |
| 1 | Not Specified | Minimal Effective Dose | - | - |
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Oral Bioavailability (%) | Brain/Plasma Ratio | Reference |
| Mouse (Tg2576) | 30 | Not Reported | 4-6 (for maximal Aβ reduction) | Not Reported | Not Reported | Not Reported | |
| Rat | Not Reported | Not Reported | Not Reported | Not Reported | ~25-28 | Not Reported |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound by Oral Gavage in Mice
Materials:
-
This compound (GSI-953)
-
Vehicle: 0.5% Methylcellulose and 0.2% Tween 80 in sterile water
-
Microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Animal scale
-
Appropriately sized gavage needles (20-22G, flexible or ball-tipped)
-
1 mL syringes
Procedure:
-
Dose Calculation:
-
Weigh the mouse to determine its exact body weight (e.g., 25 g).
-
Calculate the required dose of this compound (e.g., for a 10 mg/kg dose in a 25 g mouse: 10 mg/kg * 0.025 kg = 0.25 mg).
-
Determine the dosing volume. A common volume is 10 mL/kg (for a 25 g mouse: 10 mL/kg * 0.025 kg = 0.25 mL).
-
-
Formulation Preparation (for a 1 mg/mL suspension):
-
Weigh the required amount of this compound.
-
Prepare the vehicle by first dissolving the Tween 80 in sterile water, then slowly adding the methylcellulose while stirring until fully dispersed.
-
Add the this compound powder to the appropriate volume of vehicle in a microcentrifuge tube.
-
Vortex the suspension vigorously for 5-10 minutes. If necessary, sonicate for 5-10 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates.
-
-
Administration:
-
Draw the calculated volume of the suspension into the syringe, ensuring to mix the suspension well immediately before drawing the dose.
-
Properly restrain the mouse by scruffing the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, advancing it along the palate until the animal swallows. The needle should pass easily into the esophagus without force.
-
Administer the solution slowly and steadily.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 10 minutes for any signs of distress.
-
Protocol 2: Preparation and Administration of this compound by Subcutaneous Injection in Rats
Materials:
-
This compound (GSI-953)
-
Sterile vehicle (e.g., saline, or a co-solvent system like PEG400/saline if solubility is an issue)
-
Sterile vials
-
Animal scale
-
Appropriately sized needles (23-25G) and syringes (1 mL)
-
70% ethanol swabs
Procedure:
-
Dose Calculation:
-
Weigh the rat to determine its exact body weight (e.g., 250 g).
-
Calculate the required dose of this compound (e.g., for a 5 mg/kg dose in a 250 g rat: 5 mg/kg * 0.250 kg = 1.25 mg).
-
Determine the dosing volume. A common volume is 1-2 mL/kg (for a 250 g rat with a 2 mL/kg volume: 2 mL/kg * 0.250 kg = 0.5 mL).
-
-
Formulation Preparation (for a 2.5 mg/mL solution):
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in the chosen sterile vehicle. Vortex or sonicate if necessary to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Administration:
-
Draw the calculated volume of the solution into the syringe.
-
Properly restrain the rat. For a one-person technique, grasp the rat over the shoulders. For a two-person technique, one person can restrain while the other injects.
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Wipe the injection site (loose skin over the shoulders/scruff) with a 70% ethanol swab.
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Lift the skin to form a "tent".
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Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
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Aspirate by pulling back slightly on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and try a new site with a fresh needle.
-
Inject the solution slowly.
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Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
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Return the rat to its cage and monitor for any adverse reactions.
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Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows related to this compound experiments.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Notch Signaling Pathway and the effect of this compound.
Caption: General Experimental Workflow for this compound in Rodents.
References
Technical Support Center: Overcoming Resistance to Begacestat in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to Begacestat in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (GSI-953) is a potent, orally active, and selective γ-secretase inhibitor.[1][2] Its primary mechanism is to block the γ-secretase enzyme, which is responsible for the final cleavage of the amyloid precursor protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42.[1][3][4] A key feature of this compound is its "Notch-sparing" activity, showing a significantly higher selectivity for inhibiting APP cleavage over Notch receptor cleavage. This selectivity is crucial for minimizing side effects associated with Notch inhibition.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to γ-secretase inhibitors (GSIs) like this compound in cancer cell models can arise from several mechanisms:
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Genetic Alterations:
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PTEN Inactivation: Loss of the tumor suppressor PTEN can activate downstream signaling pathways that promote survival and proliferation, overriding the effects of this compound.
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FBXW7 Mutations: Mutations in the F-box and WD repeat domain-containing 7 (FBXW7), a tumor suppressor, can lead to the stabilization of oncoproteins, including Notch, thereby conferring resistance.
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Constitutive MYC Expression: Overexpression of the MYC oncogene can render cells independent of Notch signaling for their proliferation and survival.
-
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Activation of Bypass Signaling Pathways:
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PI3K/Akt Pathway: Upregulation of the PI3K/Akt signaling pathway can promote cell survival and proliferation, compensating for the inhibition of other pathways by this compound.
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IL-6/STAT3 Pathway: Secretion of interleukin-6 (IL-6) by cancer-associated fibroblasts in the tumor microenvironment can activate the STAT3 signaling pathway, which in turn can induce Notch signaling and promote resistance.
-
-
Pharmacological Properties:
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While this compound is a potent inhibitor, different GSIs can have distinct pharmacological profiles and may not inhibit all Notch receptors equally. At low concentrations, some GSIs can even potentiate the cleavage of certain Notch receptors.
-
Q3: How can I experimentally confirm resistance to this compound in my cell line?
To confirm resistance, you should perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50) for this compound in your cell line. A significant increase in the IC50 value compared to sensitive cell lines or previously published data indicates resistance.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| No significant reduction in cell viability after this compound treatment. | 1. Cell line is inherently resistant. 2. Acquired resistance has developed. 3. Suboptimal experimental conditions. | 1. Confirm Target Engagement: Measure the levels of γ-secretase cleavage products (e.g., Aβ40, Aβ42, or NICD) to ensure this compound is inhibiting its target. 2. IC50 Determination: Perform a dose-response curve to determine the IC50 value and compare it to sensitive cell lines. 3. Investigate Resistance Mechanisms: See the detailed experimental protocols below to explore potential resistance pathways. |
| Initial response to this compound followed by relapse. | Development of acquired resistance. | 1. Establish Resistant Cell Line: Culture cells in the continuous presence of increasing concentrations of this compound to select for a resistant population. 2. Characterize Resistant Line: Compare the molecular profile (gene expression, protein levels) of the resistant line to the parental sensitive line to identify changes in resistance-related pathways. |
| Variability in experimental results. | 1. Inconsistent cell culture conditions. 2. this compound degradation. 3. Inaccurate drug concentration. | 1. Standardize Protocols: Ensure consistent cell seeding density, media composition, and incubation times. 2. Proper Drug Handling: Store this compound according to the manufacturer's instructions and prepare fresh dilutions for each experiment. 3. Verify Concentration: If possible, analytically verify the concentration of your this compound stock solution. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 / EC50 | Cell Line / System | Reference |
| Cellular Assay | Aβ40 Production | 14.8 nM (EC50) | Cells expressing human recombinant APP | |
| Cellular Assay | Aβ42 Production | 12.4 nM (EC50) | Cells expressing human recombinant APP | |
| Cell-Free Assay | γ-secretase activity | 8 nM (IC50) | Cell-free system | |
| Cellular Assay | Notch Cleavage | ~237 nM (IC50) | Cellular assay |
Table 2: Preclinical Efficacy of this compound in Tg2576 Mice
| Dose | Route | Effect | Time Point | Reference |
| 100 mg/kg | Oral | ~88% reduction in CSF and plasma Aβ | 2-6 hours | |
| 100 mg/kg | Oral | ~60% reduction in brain Aβ | 6 hours | |
| 30 mg/kg | Oral | Maximal reduction of brain Aβ40/42 | 4-6 hours | |
| 2.5 - 10 mg/kg | Oral | Dose-dependent reversal of contextual memory deficits | - |
Key Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Key Signaling Pathways
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Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3, NICD, PTEN, c-Myc) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. This compound|γ-Secretase Inhibitor|For Research [benchchem.com]
- 2. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Assays to Measure Notch-Sparing Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of assays to measure Notch-sparing activity of γ-secretase inhibitors and modulators.
Frequently Asked Questions (FAQs)
Q1: What is the importance of developing Notch-sparing γ-secretase inhibitors?
A1: γ-secretase is a critical enzyme involved in the processing of multiple transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor.[1][2] While inhibiting γ-secretase cleavage of APP is a therapeutic strategy for Alzheimer's disease, non-selective inhibition also blocks Notch signaling.[1][3][4] The Notch pathway is crucial for cell-fate determination, differentiation, and tissue homeostasis. Therefore, inhibiting Notch can lead to significant side effects, such as gastrointestinal toxicity. Developing Notch-sparing inhibitors that selectively target APP processing is essential to minimize these toxicities.
Q2: What are the primary types of assays used to measure Notch-sparing activity?
A2: The primary assays for determining Notch-sparing activity involve comparing the inhibition of APP cleavage with the inhibition of Notch cleavage. These can be broadly categorized as cell-based assays and in vitro (cell-free) assays.
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Cell-Based Assays: These are the most common and utilize engineered cell lines to report on the cleavage of APP and Notch substrates. Common readouts include luciferase reporter gene activity, ELISA to quantify Aβ peptides, and Western blotting to detect cleavage fragments.
-
In Vitro (Cell-Free) Assays: These assays use purified or enriched γ-secretase and recombinant substrates. They offer a more direct measure of enzyme activity without the complexities of a cellular environment. Readouts often involve fluorescence resonance energy transfer (FRET) substrates or direct detection of cleavage products by mass spectrometry or Western blot.
Q3: Why is it sometimes better to use a single cell line to measure both APP and Notch cleavage?
A3: Using two different cell lines to measure APP and Notch cleavage can introduce variability, making it difficult to accurately determine the selectivity of a compound. Factors such as differing levels of APP expression can alter the IC50 values of some inhibitors. A single cell line that allows for the simultaneous measurement of both substrate cleavages provides a more accurate prediction of the selectivity margin between Notch inhibition and Aβ reduction.
Q4: What are some common challenges in developing and optimizing these assays?
A4: Common challenges include:
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Low Throughput: Some assay formats, like Western blotting, are labor-intensive and not suitable for high-throughput screening.
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Assay Variability: Cell-based assays can be sensitive to cell health, passage number, and seeding density.
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Substrate Specificity: γ-secretase has over 90 known substrates, so sparing Notch may not be the only consideration for avoiding toxicity.
-
Indirect Measurements: Reporter gene assays are an indirect measure of cleavage and can be influenced by factors affecting transcription and translation.
Troubleshooting Guides
Cell-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in luciferase reporter assay | - Autofluorescence from media components (e.g., phenol red). - "Leaky" expression of the reporter construct in the absence of induction. | - Use phenol red-free media for the assay. - Measure background luminescence from cells not treated with the inducer (e.g., tetracycline) and subtract it from experimental values. |
| Low signal-to-noise ratio | - Suboptimal cell seeding density. - Insufficient incubation time for compound treatment or reporter expression. - Low γ-secretase activity in the chosen cell line. | - Optimize cell seeding density to maximize the assay window. - Perform a time-course experiment to determine the optimal incubation time. - Ensure the cell line expresses adequate levels of the γ-secretase complex. |
| Inconsistent results between experiments | - Variation in cell health and passage number. - Inconsistent incubator conditions (temperature, CO2). - Pipetting errors or uneven cell distribution in multi-well plates. | - Use cells within a consistent and low passage number range and ensure they are healthy before seeding. - Regularly monitor and maintain incubator conditions. - Be meticulous with pipetting and allow plates to sit at room temperature briefly before incubation to ensure even cell settling. |
| Compound appears toxic to cells | - Compound concentration is too high. - Off-target effects of the compound. | - Perform a cytotoxicity assay to determine the non-toxic concentration range of the compound. - If toxicity is observed at the effective concentration, consider chemical modification of the compound to reduce toxicity. |
In Vitro (Cell-Free) Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low enzyme activity | - Poor quality of the purified or enriched γ-secretase. - Inactive enzyme due to improper storage or handling. - Suboptimal assay buffer conditions (pH, salt concentration). | - Use a validated protocol for γ-secretase purification/enrichment. - Store enzyme preparations at ≤ -20°C and avoid repeated freeze-thaw cycles. - Optimize buffer components, including pH and the addition of lipids, which can be critical for activity. |
| High background fluorescence (FRET assays) | - Autofluorescence of the test compound. - Non-specific cleavage of the FRET substrate by other proteases in the lysate. | - Run a control with the compound alone to measure its intrinsic fluorescence. - Include a negative control with no cell lysate to determine substrate-only background. - Consider adding a cocktail of protease inhibitors (excluding those that inhibit γ-secretase). |
| Difficulty detecting cleavage products by Western blot | - Low concentration of the cleavage product. - Poor antibody sensitivity or specificity. - Instability of the cleavage product. | - Increase the amount of enzyme or substrate in the reaction. - Use a high-quality, validated antibody specific to the cleavage product. - Minimize the time between stopping the reaction and analysis; consider adding protease inhibitors after the reaction. |
Experimental Protocols & Data
Protocol 1: Cell-Based Luciferase Reporter Assay for APP and Notch Cleavage
This protocol is adapted from a method using HEK293 cells stably co-transfected with a Gal4-driven luciferase reporter and either a Gal4/VP16-tagged APP-C99 (CG cells) or a Gal4/VP16-tagged Notch-ΔE (NG cells).
Methodology:
-
Cell Seeding: Seed CG or NG cells in a 96-well plate at a density of 20,000 cells/well and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Induction of Substrate Expression: Add tetracycline (1 µg/mL) to induce the expression of the APP-C99 or Notch-ΔE substrate.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Lysis and Luminescence Reading: Add luciferase assay reagent to each well and measure the luminescence using a plate reader.
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Data Analysis: Normalize the luminescence signal of compound-treated cells to the vehicle-treated cells (defined as 100% relative γ-secretase activity).
Quantitative Data Example:
| Compound | Target | IC50 (µM) |
| DAPT | APP-C99 Cleavage | ~1 |
| DAPT | Notch-ΔE Cleavage | ~1 |
| AD29 | APP Processing | 88 |
| AD29 | Aβ Production | 40 |
Protocol 2: In Vitro γ-Secretase FRET Assay
This protocol is a general method for measuring γ-secretase activity using a fluorogenic substrate.
Methodology:
-
Prepare Cell Lysate: Collect cells and lyse them using a suitable buffer to extract membrane proteins, including the γ-secretase complex. Determine the total protein concentration of the lysate.
-
Assay Setup: In a black 96-well plate, add the cell lysate (e.g., 50 µg total protein per well).
-
Compound Addition: Add test compounds at desired concentrations.
-
Substrate Addition: Add the γ-secretase FRET substrate. The substrate consists of a peptide sequence corresponding to a γ-secretase cleavage site flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).
-
Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.
-
Fluorescence Reading: Read the plate on a fluorescent microplate reader with excitation at ~340 nm and emission at ~500 nm.
-
Data Analysis: Calculate the percent increase in fluorescence over background controls (reactions without cell lysate or without substrate).
Visualizations
Caption: The canonical Notch signaling pathway, initiated by ligand binding and culminating in γ-secretase-mediated release of NICD and target gene transcription.
Caption: A typical experimental workflow for screening and identifying Notch-sparing γ-secretase inhibitors.
References
- 1. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amyloid-beta forming tripeptide cleavage mechanism of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of notch-sparing gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two γ-Secretase Inhibitors: A Comparative Analysis of Begacestat and Semagacestat
For Researchers, Scientists, and Drug Development Professionals
The quest for a disease-modifying therapy for Alzheimer's disease has led to the extensive investigation of γ-secretase inhibitors, enzymes pivotal in the production of amyloid-beta (Aβ) peptides. Among the numerous candidates, Semagacestat and the later-developed Begacestat represent two distinct approaches to targeting this complex enzyme. This guide provides an objective comparison of their efficacy and side effect profiles, supported by available experimental data, to inform future research and drug development endeavors in this challenging therapeutic area.
At a Glance: Key Differences
| Feature | This compound (GSI-953) | Semagacestat (LY450139) |
| Primary Target | γ-Secretase | γ-Secretase |
| Selectivity | Preferentially inhibits Amyloid Precursor Protein (APP) cleavage over Notch cleavage (~16-fold selectivity)[1] | Non-selective, inhibits both APP and Notch cleavage[2] |
| Clinical Development Status | Discontinued after Phase I/II trials | Discontinued after Phase III trials[3] |
| Reason for Discontinuation | Not explicitly detailed in public records, but development ceased. | Worsening of cognitive and functional abilities compared to placebo; increased incidence of skin cancer and infections[4][5] |
Efficacy: A Comparative Look at Amyloid-Beta Reduction
Both this compound and Semagacestat were designed to lower the production of Aβ peptides, the primary component of amyloid plaques in the brains of Alzheimer's patients. Their efficacy in achieving this target has been evaluated in preclinical and clinical studies.
Preclinical Efficacy
In preclinical models, both agents demonstrated the ability to reduce Aβ levels. This compound, in studies using Tg2576 transgenic mice, showed a robust, dose-dependent reduction of Aβ in the brain, plasma, and cerebrospinal fluid (CSF). A notable finding was the reversal of contextual memory deficits in these mice, suggesting a potential for cognitive improvement.
Semagacestat also effectively reduced Aβ levels in various animal models. However, a "rebound" effect was observed in some studies, where plasma Aβ levels increased significantly above baseline after an initial reduction.
Clinical Efficacy: Reduction of Aβ in Humans
In human trials, both drugs demonstrated target engagement by reducing Aβ levels in plasma. However, their effects on CSF Aβ, a more direct measure of target engagement in the central nervous system, and on cognitive outcomes, were markedly different.
Semagacestat, in its Phase III IDENTITY trials, led to a dose-dependent reduction in plasma Aβ. However, it failed to show a significant reduction in CSF Aβ levels in some studies. Critically, the trials were halted due to a lack of efficacy and a worsening of cognitive and functional scores in patients receiving the drug compared to placebo.
This compound's clinical data is more limited as its development did not proceed to large-scale efficacy trials. Phase I studies in healthy volunteers showed that single oral doses produced dose-dependent changes in plasma Aβ levels, confirming its pharmacodynamic activity in humans.
Table 1: Quantitative Efficacy Data
| Parameter | This compound | Semagacestat |
| Aβ40 IC50 (in vitro) | 14.8 nM | 12.1 nM |
| Aβ42 IC50 (in vitro) | 12.4 nM | Not explicitly stated in provided results |
| Plasma Aβ Reduction (Clinical) | Dose-dependent changes observed in Phase I | 58% (100 mg), 65% (140 mg) reduction in plasma Aβ40 |
| CSF Aβ Reduction (Clinical) | Data not available from advanced clinical trials | No significant reduction in some studies; Dose-dependent reduction in newly synthesized Aβ in another study |
| Cognitive Outcomes (Clinical) | Not assessed in large-scale trials | Worsening of ADAS-cog and ADCS-ADL scores vs. placebo |
The Critical Difference: Notch Pathway Inhibition and Side Effects
The key differentiator between this compound and Semagacestat lies in their selectivity for APP over the Notch receptor, another critical substrate of γ-secretase. The Notch signaling pathway is crucial for cell-fate decisions, and its inhibition is known to cause a range of adverse effects.
Diagram 1: Simplified Gamma-Secretase Signaling Pathway
Caption: Gamma-secretase cleaves both APP and Notch, leading to Aβ and NICD production, respectively.
This compound was specifically designed as a "Notch-sparing" inhibitor, demonstrating an approximately 16-fold greater selectivity for inhibiting APP cleavage over Notch cleavage in cellular assays. This selectivity was hypothesized to lead to a better safety profile. Preclinical studies in rats and dogs reportedly showed a lack of Notch-related toxicity.
In stark contrast, Semagacestat is a non-selective inhibitor, potently blocking the cleavage of both APP and Notch. This lack of selectivity is widely believed to be the underlying cause of the severe adverse events observed in its clinical trials. The IDENTITY trials were terminated not only for lack of efficacy but also due to a higher incidence of skin cancers and infections in the treatment groups compared to placebo. Other significant side effects included gastrointestinal issues, weight loss, and changes in laboratory parameters.
Table 2: Comparative Side Effect Profile
| Side Effect Category | This compound | Semagacestat |
| Notch-Related Toxicity | Designed to be Notch-sparing; preclinical studies showed lack of Notch-related toxicity | Significant Notch-related adverse events observed |
| Skin Cancer | Not reported as a significant concern in early trials | Increased incidence compared to placebo |
| Infections | Not reported as a significant concern in early trials | Increased incidence compared to placebo |
| Gastrointestinal Issues | Not reported as a significant concern in early trials | Diarrhea, nausea, vomiting more common than placebo |
| Cognitive Worsening | Not assessed in large-scale trials | Significant worsening in functional ability |
Experimental Protocols
A detailed understanding of the methodologies used to assess the efficacy and safety of these compounds is crucial for interpreting the data.
In Vitro γ-Secretase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the production of Aβ peptides.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing human APP are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the γ-secretase inhibitor (this compound or Semagacestat) or a vehicle control (DMSO).
-
Aβ Measurement: After a defined incubation period (e.g., 24 hours), the conditioned media is collected. The levels of Aβ40 and Aβ42 are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of Aβ inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated using a non-linear regression analysis.
Diagram 2: Experimental Workflow for In Vitro γ-Secretase Assay
References
- 1. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Begacestat's Therapeutic Window: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Begacestat (GSI-953), a selective γ-secretase inhibitor, with other key alternatives for the treatment of Alzheimer's disease. By examining their respective therapeutic windows in vivo, we aim to provide a clear, data-driven perspective for researchers in the field. This analysis is supported by experimental data on efficacy, selectivity, and safety profiles.
Comparative Efficacy and Selectivity of γ-Secretase Inhibitors
The therapeutic potential of γ-secretase inhibitors is critically dependent on their ability to selectively inhibit the cleavage of amyloid precursor protein (APP) to reduce amyloid-beta (Aβ) production, while sparing the processing of other substrates like Notch.[1][2] Inhibition of Notch signaling is associated with significant adverse effects.[2] The following table summarizes the in vitro potency and selectivity of this compound compared to other notable γ-secretase inhibitors.
| Compound | Target | IC50 (nM) | Selectivity (APP vs. Notch) |
| This compound (GSI-953) | Aβ1–42 (cellular assay) | 15 | ~16-fold selective for APP |
| Aβ1–42 (cell-free assay) | 8 | ||
| Avagacestat (BMS-708163) | γ-Secretase | Not specified | 137- to 193-fold selective for APP |
| Semagacestat (LY450139) | γ-Secretase | Not specified | 3-fold more potent on APP |
In Vivo Validation of Therapeutic Window
The therapeutic window is the dose range in which a drug is effective without causing unacceptable toxicity. For γ-secretase inhibitors, this is largely defined by the separation between Aβ reduction (efficacy) and Notch-related side effects (toxicity).
This compound (GSI-953)
-
Preclinical Studies (Tg2576 Mice): In the human APP-overexpressing Tg2576 transgenic mouse model, oral administration of this compound resulted in a significant reduction of Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF).[2][3] Doses of 30 mg/kg showed a maximal reduction in brain Aβ40/42 levels between 4 and 6 hours. A dose of 100 mg/kg led to an approximately 88% reduction in CSF and plasma Aβ at 2-6 hours and a 60% reduction in brain Aβ at 6 hours. Importantly, this compound also demonstrated a reversal of contextual memory deficits in these mice at doses ranging from 2.5–10 mg/kg. Preclinical studies in rats and dogs indicated a lack of Notch-related toxicity.
-
Phase I Clinical Trial (Healthy Volunteers): A single-dose administration of this compound (ranging from 3 to 600 mg) in healthy young adults (18–55 years old) demonstrated dose-dependent changes in plasma Aβ levels, confirming target engagement in humans. The progression of this compound to further clinical trials suggests a favorable initial safety profile.
Alternative Gamma-Secretase Inhibitors: A Comparative Overview
-
Avagacestat (BMS-708163): While demonstrating high selectivity for APP over Notch in preclinical studies, Avagacestat's clinical development was hampered by a narrow therapeutic window. In a Phase 2 study in patients with mild to moderate Alzheimer's disease, doses of 25 mg and 50 mg daily were relatively well-tolerated. However, higher doses of 100 mg and 125 mg were poorly tolerated and showed trends of cognitive worsening. The most common reasons for discontinuation were gastrointestinal and dermatologic adverse events.
-
Semagacestat (LY450139): Semagacestat was one of the most advanced γ-secretase inhibitors in clinical development before its discontinuation. Phase 3 trials were halted due to a lack of efficacy and a worse cognitive and functional outcome compared to placebo. Semagacestat was associated with a range of adverse events, including gastrointestinal issues, infections, and an increased risk of skin cancer, which are thought to be linked to its inhibition of Notch signaling.
Experimental Protocols
In Vivo Aβ Reduction in Tg2576 Mice with this compound
-
Animal Model: Male Tg2576 mice, which overexpress a mutant form of human APP (APPsw), are used. These mice develop age-dependent Aβ plaques and cognitive deficits.
-
Drug Administration: this compound is administered orally, typically via gavage. Doses in reported studies have ranged from 1 mg/kg to 100 mg/kg for single-dose and multiple-dose studies.
-
Sample Collection: At specified time points after administration, blood, CSF, and brain tissue are collected.
-
Aβ Quantification: Aβ levels (Aβ40 and Aβ42) in plasma, CSF, and brain homogenates are measured using sensitive immunoassays, such as enzyme-linked immunosorbent assay (ELISA).
-
Behavioral Testing: To assess cognitive effects, contextual fear conditioning tests are performed to evaluate hippocampal-dependent learning and memory.
Phase I Clinical Trial Protocol for this compound
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, single-ascending dose study.
-
Participants: Healthy young male and female volunteers, typically between the ages of 18 and 55.
-
Dosing: Participants receive a single oral dose of this compound or placebo. The dose of this compound is escalated in sequential cohorts, with reported ranges from 3 mg to 600 mg.
-
Pharmacokinetic and Pharmacodynamic Assessments: Blood samples are collected at multiple time points to determine the pharmacokinetic profile of this compound. Plasma Aβ levels are measured as a pharmacodynamic marker of target engagement.
-
Safety and Tolerability: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the two main pathways of APP processing: the non-amyloidogenic pathway initiated by α-secretase and the amyloidogenic pathway initiated by β-secretase, which leads to the production of Aβ peptides. γ-secretase is the final enzyme in the amyloidogenic pathway.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Notch Signaling Pathway and Inhibition
This diagram shows the canonical Notch signaling pathway, which is essential for cell-cell communication and development. γ-secretase plays a crucial role in this pathway by cleaving the Notch receptor to release the Notch Intracellular Domain (NICD).
Caption: Notch signaling pathway and the site of action for this compound.
Experimental Workflow for In Vivo Therapeutic Window Assessment
The following workflow outlines the key steps in determining the therapeutic window of a γ-secretase inhibitor like this compound in vivo.
Caption: Workflow for in vivo therapeutic window assessment.
References
- 1. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACS Chemical Neuroscience Molecule Spotlight on this compound (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Begacestat and Other Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Begacestat with other notable gamma-secretase inhibitors (GSIs), focusing on their performance, selectivity, and the experimental methodologies used in their evaluation. The development of GSIs as potential therapeutics for Alzheimer's disease has been a journey of cautious optimism and significant challenges, primarily centered around balancing the inhibition of amyloid-beta (Aβ) production with the avoidance of toxicities related to Notch signaling interference.
Introduction to Gamma-Secretase and its Inhibition
Gamma-secretase is an intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of Aβ peptides, including the neurotoxic Aβ42 isoform implicated in Alzheimer's disease.[1][2] However, gamma-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for regulating cell-fate decisions.[3] Inhibition of Notch signaling can lead to severe side effects, including gastrointestinal toxicity and immunosuppression.[4] This has driven the development of "Notch-sparing" GSIs, which aim to selectively inhibit APP processing over Notch cleavage.[5] this compound (GSI-953) is a second-generation GSI designed with this selectivity in mind. This guide will compare this compound to earlier GSIs, such as Semagacestat and Avagacestat, which faced clinical trial setbacks due to lack of efficacy and/or toxicity.
Comparative Analysis of GSI Performance
The efficacy and selectivity of gamma-secretase inhibitors are critical determinants of their therapeutic potential. The following tables summarize the in vitro potency of this compound, Semagacestat, and Avagacestat against Aβ production and Notch signaling.
Table 1: In Vitro Potency of Gamma-Secretase Inhibitors
| Compound | Target | IC50/EC50 (nM) | Assay System |
| This compound (GSI-953) | Aβ40 | 14.8 | Cellular Assay |
| Aβ42 | 12.4 | Cellular Assay | |
| Notch | ~237 | Cellular Assay (Calculated from 15-fold selectivity) | |
| Semagacestat (LY450139) | Aβ40 | 12.1 | H4 human glioma cells |
| Aβ42 | 10.9 | H4 human glioma cells | |
| Notch | 14.1 | H4 human glioma cells | |
| Avagacestat (BMS-708163) | Aβ40 | 0.30 | Cell-free assay |
| Aβ42 | 0.27 | Cell-free assay | |
| Notch (NICD) | 0.84 | Cell-free assay |
Note: IC50/EC50 values can vary depending on the specific assay conditions and cell lines used. Direct comparison should be made with caution.
Table 2: Selectivity Profile of Gamma-Secretase Inhibitors
| Compound | Selectivity Ratio (Notch IC50 / Aβ42 IC50) |
| This compound (GSI-953) | ~15-16 |
| Semagacestat (LY450139) | ~1.3 |
| Avagacestat (BMS-708163) | ~193 (Aβ40 IC50 used for calculation) |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and evaluation of these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of gamma-secretase inhibitors.
Cell-Free Gamma-Secretase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the gamma-secretase enzyme complex in a cell-free system.
Methodology:
-
Enzyme Preparation: Membranes containing the gamma-secretase complex are prepared from cells overexpressing APP, such as HEK293 cells. Cells are harvested, lysed, and subjected to ultracentrifugation to pellet the membranes. The membrane pellet is then solubilized using a mild detergent (e.g., CHAPSO) to extract the active enzyme complex.
-
Substrate: A recombinant C-terminal fragment of APP (C99), which is the direct substrate for gamma-secretase, is used. This substrate can be tagged (e.g., with a FLAG epitope) for easier detection of cleavage products.
-
Inhibitor Incubation: The solubilized gamma-secretase enzyme preparation is incubated with the C99 substrate in a reaction buffer (typically HEPES-based, pH 7.0) at 37°C. Varying concentrations of the test GSI are added to the reaction mixture.
-
Detection of Cleavage Products: The reaction is stopped, and the cleavage products (Aβ peptides and the APP intracellular domain, AICD) are detected. Aβ peptides can be quantified using specific ELISAs, while AICD can be detected by Western blotting using an antibody against the tag (e.g., anti-FLAG).
-
Data Analysis: The concentration of Aβ produced at each inhibitor concentration is measured, and the data are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce gamma-secretase activity by 50%.
Cell-Based Aβ Production Assay
Objective: To assess the ability of a compound to inhibit the production of Aβ peptides in a cellular context.
Methodology:
-
Cell Culture: A human cell line that endogenously expresses or is engineered to overexpress human APP, such as H4 human glioma cells or SH-SY5Y neuroblastoma cells, is used. Cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with various concentrations of the GSI for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Sample Collection: After the incubation period, the conditioned media is collected to measure secreted Aβ peptides. The cells are lysed to extract intracellular proteins, including the C-terminal fragments (CTFs) of APP.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the conditioned media are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).
-
CTF Analysis (Optional): The cell lysates can be analyzed by Western blotting to detect the accumulation of APP-CTFs, which is an indicator of gamma-secretase inhibition.
-
Data Analysis: The Aβ concentrations are normalized to the vehicle control, and the dose-response curves are used to determine the EC50 values for the inhibition of Aβ40 and Aβ42 production.
Notch Signaling Assay
Objective: To evaluate the effect of a GSI on the Notch signaling pathway to determine its selectivity.
Methodology:
-
Cell Line and Reporter System: A cell line with an active Notch signaling pathway is used. Often, these cells are engineered with a Notch-responsive reporter gene, such as a luciferase gene under the control of a promoter containing RBP-J binding sites (e.g., the HES-1 promoter).
-
Compound Treatment: The cells are treated with a range of concentrations of the GSI for a defined period.
-
Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of Notch signaling.
-
Western Blot for NICD: As an alternative or complementary method, the level of the Notch intracellular domain (NICD) can be measured by Western blotting of cell lysates. Inhibition of gamma-secretase will prevent the cleavage of the Notch receptor and reduce the levels of NICD.
-
GSI-Washout Assay: To distinguish between primary and secondary transcriptional effects of Notch inhibition, a GSI-washout assay can be performed. Cells are treated with a GSI to inhibit Notch signaling, then the GSI is washed out to allow for synchronous reactivation of the pathway. The expression of Notch target genes is then measured over time, often in the presence of a protein synthesis inhibitor like cycloheximide to isolate direct transcriptional targets.
-
Data Analysis: The IC50 for Notch inhibition is determined from the dose-response curve of luciferase activity or NICD levels. This value is then compared to the IC50 for Aβ inhibition to calculate the selectivity ratio.
Conclusion
The comparative analysis of this compound with other gamma-secretase inhibitors highlights the critical importance of selectivity in the development of safer and more effective treatments for Alzheimer's disease. While earlier GSIs like Semagacestat showed potent inhibition of Aβ production, their lack of selectivity for APP over Notch led to significant adverse effects and clinical trial failures. This compound represents a step forward in the design of Notch-sparing GSIs, demonstrating a greater therapeutic window in preclinical studies. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of next-generation GSIs with improved safety and efficacy profiles. The ultimate success of this therapeutic strategy will depend on achieving a delicate balance between sufficiently lowering brain Aβ levels and avoiding mechanism-based toxicities.
References
- 1. A Molecular Test for Quantifying Functional Notch Signaling Pathway Activity in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vascularcell.com [vascularcell.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. d-nb.info [d-nb.info]
- 5. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Begacestat: A Comparative Guide to γ-Secretase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Begacestat (GSI-953) is a thiophene sulfonamide derivative that acts as a potent, orally active inhibitor of γ-secretase, a critical enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2] This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing its performance with alternative γ-secretase inhibitors and modulators. Detailed experimental data, protocols, and signaling pathway visualizations are presented to offer an objective resource for the scientific community.
Mechanism of Action: Selective Inhibition of Amyloid Precursor Protein Cleavage
The central tenet of the amyloid hypothesis of Alzheimer's disease posits that the accumulation of amyloid-beta (Aβ) peptides, generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, is a primary pathogenic event.[3] γ-secretase, a multi-subunit protease complex, is responsible for the final intramembrane cleavage of APP, leading to the production of various Aβ isoforms, including the aggregation-prone Aβ42.[1]
This compound exerts its therapeutic potential by directly inhibiting this enzymatic activity of γ-secretase.[1] A crucial feature of this compound is its "Notch-sparing" property. Besides APP, γ-secretase cleaves a variety of other transmembrane proteins, most notably the Notch receptor, which is essential for cell-cell communication and tissue homeostasis. Non-selective inhibition of Notch signaling can lead to significant adverse effects, a major hurdle in the clinical development of many γ-secretase inhibitors. This compound was specifically designed to exhibit preferential inhibition of APP processing over Notch cleavage. In cellular assays, this compound has demonstrated approximately 16-fold greater selectivity for inhibiting APP cleavage compared to Notch cleavage.
Comparative Analysis of γ-Secretase Inhibitors and Modulators
The landscape of γ-secretase-targeting compounds includes both inhibitors and modulators. While inhibitors block the enzymatic activity of γ-secretase, modulators allosterically alter the enzyme's conformation to favor the production of shorter, less amyloidogenic Aβ peptides without significantly affecting overall γ-secretase activity or Notch cleavage.
Here, we compare this compound with other notable γ-secretase inhibitors and provide an overview of γ-secretase modulators.
Quantitative Comparison of γ-Secretase Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other well-characterized γ-secretase inhibitors. Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Target | IC50/EC50 (APP/Aβ) | IC50 (Notch) | Selectivity (Notch/APP) |
| This compound (GSI-953) | γ-Secretase Inhibitor | Aβ40 EC50 = 14.8 nM Aβ42 EC50 = 12.4 nM | - | ~16-fold |
| Semagacestat (LY450139) | γ-Secretase Inhibitor | - | - | Non-selective |
| Avagacestat (BMS-708163) | γ-Secretase Inhibitor | Aβ40 IC50 = 0.3 nM Aβ42 IC50 = 0.27 nM | 58 nM | ~193-fold |
| Crenigacestat (LY3039478) | γ-Secretase Inhibitor | - | Potent Notch inhibitor | Not Notch-sparing |
| MK-0752 | γ-Secretase Inhibitor | - | IC50 = 55 nM | Non-selective |
| PF-3084014 | γ-Secretase Inhibitor | IC50 = 6.2 nM (HeLa) IC50 = 13.3 nM (HPB-ALL) | - | Selective for APP over Notch |
Note: A higher selectivity ratio indicates greater preference for inhibiting APP cleavage over Notch cleavage.
γ-Secretase Modulators (GSMs)
GSMs represent an alternative strategy that aims to reduce the production of toxic Aβ42 while sparing Notch signaling. These compounds do not inhibit the overall activity of γ-secretase but rather shift its cleavage preference on APP, resulting in the generation of shorter, less aggregation-prone Aβ species like Aβ38. While several GSMs have been investigated, clinical trial outcomes have been mixed, with some, like Tarenflurbil (R-flurbiprofen), failing to show efficacy, potentially due to low potency and poor brain penetration.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Aβ ELISA Protocol (General)
This protocol outlines the general steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify Aβ levels in biological samples. For specific details related to this compound studies, refer to the primary literature, such as Martone et al., 2009.
-
Coating: Coat a 96-well microplate with a capture antibody specific for the N-terminus of Aβ. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add standards of known Aβ concentrations and prepared samples to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody that recognizes a different epitope on Aβ (e.g., the C-terminus of Aβ40 or Aβ42). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a chromogenic substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards and calculate the Aβ concentrations in the samples.
Notch Signaling Assay (Reporter Gene-Based)
This protocol describes a common method to assess the impact of compounds on Notch signaling using a luciferase reporter gene assay.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect with a Notch-responsive reporter construct (e.g., containing CSL binding sites upstream of a luciferase gene) and a constitutively active form of the Notch receptor.
-
Compound Treatment: Seed the transfected cells into a 96-well plate and treat with various concentrations of the test compound (e.g., this compound) or a known Notch inhibitor as a positive control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in reporter gene expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate.
-
Measure Luminescence: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number. Compare the luminescence in compound-treated cells to vehicle-treated controls to determine the effect on Notch signaling.
Visualizing the Molecular Pathways and Workflows
To provide a clear visual representation of the complex biological processes and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Notch-1-sparing gamma-secretase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACS Chemical Neuroscience Molecule Spotlight on this compound (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
Begacestat: A Comparative Guide to Target Engagement and Biomarker Validation in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Begacestat's performance with other gamma-secretase inhibitors for the treatment of Alzheimer's disease. It includes supporting experimental data on target engagement and biomarker validation to inform research and drug development decisions.
Introduction: The Role of Gamma-Secretase in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are formed by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. As the enzyme responsible for the final step in Aβ production, γ-secretase has become a key target for therapeutic intervention. Gamma-secretase inhibitors (GSIs) aim to reduce the production of Aβ peptides, thereby preventing the formation of toxic plaques. However, a significant challenge in the development of GSIs is their potential to inhibit the processing of other essential substrates, most notably the Notch receptor, which plays a critical role in cell signaling and development. Inhibition of Notch signaling can lead to significant side effects.
This compound (GSI-953) is a second-generation GSI developed to selectively inhibit the cleavage of APP over Notch, offering a potentially safer therapeutic window. This guide compares this compound to other GSIs, focusing on their target engagement, effects on Aβ biomarkers, and selectivity profiles.
Comparative Analysis of Gamma-Secretase Inhibitors
This section provides a quantitative comparison of this compound with other notable gamma-secretase inhibitors, Semagacestat and Avagacestat. The data presented is compiled from various preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of Gamma-Secretase Inhibitors
| Compound | Target | IC50 / EC50 (nM) | Selectivity (APP vs. Notch) | Reference |
| This compound (GSI-953) | Aβ40 Production (in vitro) | 14.8 | ~16-fold | [Martone et al., 2009] |
| Aβ42 Production (in vitro) | 12.4 | [Martone et al., 2009] | ||
| Notch Cleavage (cellular) | ~237 | [Martone et al., 2009] | ||
| Semagacestat (LY450139) | Aβ Production (cellular) | 10.9 (Aβ42) | ~1.3-fold | [Imbimbo & Watling, 2019] |
| Notch Cleavage (cellular) | 14.1 | [Imbimbo & Watling, 2019] | ||
| Avagacestat (BMS-708163) | Aβ40 Production (cellular) | 0.27 | Up to 190-fold | [Tong et al., 2012] |
| Notch Cleavage (cellular) | 51.3 | [Tong et al., 2012] |
Table 2: Preclinical Efficacy in Tg2576 Mouse Model
| Compound | Dosage | Effect on Brain Aβ Levels | Cognitive Improvement | Reference |
| This compound (GSI-953) | 10 mg/kg | Significant reduction in Aβ40 and Aβ42 | Reversal of contextual fear conditioning deficits | [Martone et al., 2009] |
| DAPT (a GSI) | 100 mg/kg | Significant reduction in Aβ40 (1-8h) and Aβ42 (4-8h) | Attenuation of contextual fear conditioning impairment | [Comery et al., 2005] |
Table 3: Clinical Biomarker Effects in Humans
| Compound | Dosage | Effect on Plasma Aβ | Effect on CSF Aβ | Reference |
| This compound (GSI-953) | Single doses (3-600 mg) | Dose-dependent changes | Not specified in initial reports | [Martone et al., 2009] |
| Semagacestat (LY450139) | 100-140 mg/day | 58-65% reduction in Aβ40 | No significant reduction in Aβ levels | [Doody et al., 2013] |
| Avagacestat (BMS-708163) | 50 mg single dose | Reduction in Aβ40 and Aβ42 | Dose-dependent reductions in Aβ40 | [Tong et al., 2012] |
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the two main pathways for APP processing: the non-amyloidogenic pathway mediated by α-secretase and the amyloidogenic pathway mediated by β- and γ-secretase, which leads to the production of Aβ peptides.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Notch Signaling Pathway and GSI Inhibition
This diagram shows the Notch signaling pathway and how non-selective GSIs can interfere with it, leading to potential side effects. This compound's selectivity for APP cleavage aims to minimize this interference.
Caption: Notch signaling pathway and GSI mechanism of action.
Experimental Workflow for Biomarker Validation
The validation of biomarkers is a critical process in drug development. This workflow outlines the key stages, from discovery to clinical implementation.
Caption: A streamlined workflow for biomarker validation.
Experimental Protocols
CSF Aβ42 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a standard procedure for the quantification of Aβ42 in cerebrospinal fluid (CSF).
Materials:
-
ELISA kit for human Aβ42
-
CSF samples collected in polypropylene tubes
-
Microplate reader
-
Calibrated pipettes and tips
-
Wash buffer
-
Substrate and stop solution
Procedure:
-
Sample Preparation: Thaw CSF samples on ice. If necessary, centrifuge to remove any particulates. Avoid repeated freeze-thaw cycles.
-
Assay Preparation: Prepare standards and quality controls as per the kit manufacturer's instructions. Bring all reagents to room temperature.
-
Coating: If using a non-pre-coated plate, coat the wells with the capture antibody overnight at 4°C. Wash the plate with wash buffer.
-
Blocking: Block the wells with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate.
-
Sample Incubation: Add standards, controls, and CSF samples to the wells in duplicate or triplicate. Incubate for the time and temperature specified in the kit protocol (typically 2 hours at room temperature or overnight at 4°C).
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of Aβ42 in the CSF samples.
In Vitro Gamma-Secretase Activity Assay
This protocol describes a cell-free assay to measure the activity of γ-secretase and the inhibitory effect of compounds like this compound.
Materials:
-
Cell line overexpressing APP (e.g., HEK293-APP)
-
Membrane protein extraction buffer
-
Recombinant C100-FLAG (APP C-terminal fragment) substrate
-
Assay buffer
-
Test compounds (e.g., this compound)
-
ELISA kit for Aβ40/Aβ42
-
Bradford assay for protein quantification
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in a hypotonic buffer. Centrifuge to pellet the cell debris and collect the supernatant containing the membranes. Perform a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford assay.
-
Assay Reaction: In a microplate, combine the membrane preparation, recombinant C100-FLAG substrate, and assay buffer.
-
Compound Treatment: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 4 hours) to allow for the enzymatic reaction.
-
Aβ Quantification: Stop the reaction and measure the amount of Aβ40 and Aβ42 produced in each well using a specific ELISA as described in the protocol above.
-
Data Analysis: Calculate the percentage of inhibition of γ-secretase activity for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Conclusion
This compound demonstrates a favorable preclinical profile with potent inhibition of Aβ production and a significant selectivity for APP over Notch cleavage compared to some earlier generation GSIs like Semagacestat.[1] This selectivity is a critical feature aimed at reducing the mechanism-based toxicities that have hampered the clinical development of other GSIs. While clinical trial data for this compound is limited in the public domain, the preclinical evidence suggests it is a promising candidate for further investigation.
The comparison with other GSIs highlights the evolution of drug design in targeting γ-secretase, with a clear trend towards improving selectivity to enhance safety. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and validate the target engagement and biomarker modulation of novel therapeutic agents for Alzheimer's disease. The continued development and validation of biomarkers will be crucial for the successful translation of promising preclinical candidates into effective treatments for this devastating disease.
References
A Comparative Guide to the Neuroprotective Effects of Begacestat and BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent therapeutic strategies for Alzheimer's disease (AD) targeting the amyloid cascade: Begacestat, a γ-secretase inhibitor, and the class of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. The comparison is based on preclinical experimental data focusing on their mechanisms of action, neuroprotective efficacy, and potential liabilities.
Introduction: Targeting Amyloid-β Production
The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides, particularly Aβ42, is the primary initiator of the pathological cascade in Alzheimer's disease, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1] Aβ is generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 (β-secretase) and the γ-secretase complex.[1] Both this compound and BACE1 inhibitors aim to reduce Aβ production by targeting these critical enzymatic steps, but their distinct mechanisms lead to different efficacy and safety profiles.
Mechanism of Action and Key Off-Target Effects
BACE1 inhibitors and γ-secretase inhibitors act at two different points in the amyloidogenic pathway. BACE1 inhibitors block the initial cleavage of APP, preventing the formation of the C99 fragment, which is the substrate for γ-secretase.[2] This reduces the production of all Aβ species. This compound, a γ-secretase inhibitor, blocks the final cleavage step, preventing the C99 fragment from being processed into Aβ peptides.[3][4]
A critical distinction lies in their off-target effects. The γ-secretase complex cleaves numerous substrates, most notably the Notch receptor, which is crucial for cell-fate decisions. Non-selective inhibition of γ-secretase can lead to severe toxicities. This compound was developed as a "Notch-sparing" inhibitor, demonstrating approximately 16-fold selectivity for APP cleavage over Notch cleavage in cellular assays, thereby mitigating some of this risk.
BACE1 also has multiple physiological substrates besides APP, including Neuregulin-1 (involved in myelination) and Seizure protein 6 (Sez6), which is important for synaptic plasticity. Inhibition of BACE1 can therefore interfere with these processes, potentially leading to adverse effects on synaptic structure and function.
Comparative Efficacy Data
The following table summarizes key quantitative data from preclinical studies, primarily using the Tg2576 transgenic mouse model of Alzheimer's disease, which overexpresses a mutated form of human APP.
| Parameter | This compound (γ-Secretase Inhibitor) | BACE1 Inhibitors | Animal/Cell Model |
| In Vitro Potency | EC₅₀ = 12.4 nM (for Aβ42) | Potent inhibitors have IC₅₀ < 10 nM (e.g., AZD3293 IC₅₀ = 0.6 nM) | Cell-based assays |
| Aβ Reduction (Brain) | ~60% reduction at 100 mg/kg (oral) | ~50% reduction (GRL-8234 at 33.4 mg/kg, i.p.) | Tg2576 mice / 5XFAD mice |
| Aβ Reduction (CSF) | ~88% reduction at 100 mg/kg (oral) | Up to 90% reduction observed in human clinical trials. | Tg2576 mice / Humans |
| Cognitive Improvement | Dose-dependent reversal of contextual fear conditioning deficits (2.5–10 mg/kg) | Reversal of contextual fear conditioning deficits. | Tg2576 mice / 5xFAD mice |
| Effect on Synaptic Proteins | Chronic inhibition may increase synapse numbers but decrease neurotransmitter release probability. | Chronic inhibition can reduce levels of PSD-95 and synaptophysin. | Human neurons / Wild-type mice |
| Key Safety Liability | Inhibition of Notch signaling (this compound is ~16-fold selective for APP over Notch). | Cleavage of other physiological substrates (e.g., Sez6), affecting synaptic plasticity. | N/A |
Experimental Protocols
In Vivo Aβ Reduction and Cognitive Assessment in Tg2576 Mice
This workflow outlines a typical preclinical study to assess the efficacy of a novel inhibitor.
Protocol: Contextual Fear Conditioning
This test assesses hippocampus-dependent learning and memory, which is often impaired in AD mouse models.
-
Habituation & Training (Day 1): A mouse is placed in a conditioning chamber. After an initial exploration period (e.g., 120 seconds), an auditory cue (conditioned stimulus, CS) is presented for 30 seconds. During the final 2 seconds of the cue, a mild, brief electric foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds) is delivered. This CS-US pairing is typically repeated 2-3 times at intervals.
-
Contextual Memory Test (Day 2): Approximately 24 hours after training, the mouse is returned to the same chamber (the context). No auditory cue or shock is presented. The animal's behavior is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: The primary measure is "freezing," a natural fear response where the mouse remains immobile except for respiratory movements. The percentage of time spent freezing during the contextual test is quantified as an index of fear memory associated with the context. A reversal of deficits is observed when inhibitor-treated transgenic mice show significantly more freezing than vehicle-treated transgenic mice.
Brain Tissue Aβ Sandwich ELISA
This protocol is used to quantify the levels of Aβ40 and Aβ42 in brain homogenates.
-
Brain Homogenization: Brain tissue is homogenized in an appropriate ice-cold lysis buffer containing protease inhibitors. To measure insoluble, plaque-associated Aβ, a strong denaturant like 70% formic acid is used for extraction, followed by neutralization.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific to the C-terminus of either Aβ40 or Aβ42.
-
Incubation: The brain homogenate samples and a series of known Aβ standards are added to the wells and incubated. The capture antibody binds the Aβ peptides from the sample.
-
Detection: After washing, a biotinylated detection antibody that recognizes the N-terminus of Aβ is added. This antibody binds to the captured Aβ, forming a "sandwich."
-
Signal Generation: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin on the detection antibody. A substrate solution (e.g., TMB) is then added, which is converted by HRP into a colored product.
-
Quantification: The color intensity is measured using a plate reader. The concentration of Aβ in the samples is calculated by comparing their absorbance to the standard curve generated from the known Aβ standards.
Neuronal Viability (MTT) Assay
This assay assesses the neuroprotective potential of a compound against Aβ-induced toxicity in vitro.
-
Cell Culture: Primary neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in 96-well plates.
-
Treatment: Cells are co-treated with a toxic concentration of oligomeric Aβ and varying concentrations of the test compound (this compound or a BACE1 inhibitor). Control wells include cells alone, cells with Aβ only, and cells with the compound only.
-
MTT Addition: After a 24-48 hour incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT into a purple formazan precipitate. A solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
Quantification: The absorbance of the purple solution is measured on a plate reader. Higher absorbance indicates greater cell viability, and a neuroprotective effect is demonstrated if the compound significantly increases viability in the presence of Aβ compared to Aβ alone.
Summary and Conclusion
Both this compound and BACE1 inhibitors have demonstrated robust preclinical efficacy in reducing brain Aβ levels and reversing cognitive deficits in animal models of Alzheimer's disease.
-
BACE1 inhibitors act upstream, providing a potentially more complete blockade of Aβ production. However, their clinical development has been hampered by mechanism-based side effects related to the inhibition of other physiological substrates, which can impair synaptic function and, in some trials, led to cognitive worsening. Finding a therapeutic window that balances Aβ reduction with sparing the processing of other key substrates remains a critical challenge.
-
This compound , a γ-secretase inhibitor, acts at the final step of Aβ generation. Its key advantage is its selectivity for APP over Notch, which was designed to avoid the severe toxicities that plagued earlier, non-selective γ-secretase inhibitors. While it effectively lowers Aβ and improves cognition in preclinical models, chronic γ-secretase inhibition may have complex effects on synaptic transmission and lipid metabolism.
Ultimately, the neuroprotective effects of both classes of drugs are intrinsically linked to their ability to lower neurotoxic Aβ species. However, their distinct off-target activities present different sets of challenges. Future research may focus on developing BACE1 inhibitors with greater substrate selectivity or exploring combination therapies where a lower, safer dose of a BACE1 or γ-secretase inhibitor could be used to prevent the re-accumulation of plaques after initial clearance by other modalities, such as immunotherapy.
References
- 1. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal γ-secretase regulates lipid metabolism, linking cholesterol to synaptic dysfunction in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mesenchymal Stem Cells and this compound Mitigate Amyloid-β 25–35-Induced Cognitive Decline in Rat Dams and Hippocampal Deteriorations in Offspring - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Begacestat and Other Notch-Sparing γ-Secretase Inhibitors in Preclinical Alzheimer's Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Begacestat (GSI-953), Avagacestat (BMS-708163), and Semagacestat (LY450139), three γ-secretase inhibitors investigated for Alzheimer's disease. This document synthesizes preclinical data to highlight their differential effects on amyloid-β (Aβ) production and Notch signaling, crucial for evaluating their therapeutic potential and off-target risks.
Gamma-secretase has been a key target in Alzheimer's disease drug discovery due to its role in the final step of Aβ peptide production from the amyloid precursor protein (APP). However, the concurrent inhibition of Notch signaling, a critical pathway for cell-fate determination, has been a major hurdle, leading to significant side effects. This has spurred the development of "Notch-sparing" inhibitors designed to selectively target APP processing. This guide focuses on a head-to-head comparison of the preclinical profiles of this compound, Avagacestat, and Semagacestat.
In Vitro Potency and Selectivity: A Comparative Look
The in vitro efficacy of these inhibitors is primarily assessed by their ability to reduce the production of Aβ40 and Aβ42, the two main isoforms of the amyloid peptide, and their selectivity for inhibiting APP cleavage over Notch signaling. The following table summarizes key in vitro data for this compound, Avagacestat, and Semagacestat.
| Inhibitor | Target | Potency (IC50/EC50) | Selectivity (APP vs. Notch) | Cell Line/Assay |
| This compound (GSI-953) | Aβ40 | EC50 = 14.8 nM[1] | ~16-fold[1][2] | Cellular and cell-free assays[1] |
| Aβ42 | EC50 = 12.4 nM[1] | |||
| Avagacestat (BMS-708163) | Aβ40 | IC50 = 0.30 nM | ~193-fold | H4 human neuroglioma cells |
| Aβ42 | IC50 = 0.27 nM | |||
| Notch | IC50 = 58 nM | |||
| Semagacestat (LY450139) | APP Cleavage | - | ~3-fold | HEK293 cells with hAPPSwe cDNA |
| Notch Cleavage | EC50 = 46 nM | HEK293 cells with Notch δE cDNA | ||
| Aβ Production | EC50 = 14.9 nM |
Preclinical In Vivo Efficacy: Insights from Animal Models
The Tg2576 mouse model, which overexpresses a mutant form of human APP, is a widely used preclinical model to evaluate the in vivo efficacy of γ-secretase inhibitors. The table below compares the effects of this compound, Avagacestat, and Semagacestat on Aβ levels in this model.
| Inhibitor | Animal Model | Dose | Effect on Brain Aβ Levels | Effect on Plasma/CSF Aβ Levels |
| This compound (GSI-953) | Tg2576 Mice | 100 mg/kg (oral) | ~60% reduction at 6 hours | ~88% reduction in CSF and plasma at 2-6 hours |
| 30 mg/kg (oral) | Maximal reduction of Aβ40/42 between 4 and 6 hours | - | ||
| Avagacestat (BMS-708163) | Tg2576 Mice | 1-10 mg/kg (subchronic) | Increased β-CTF at 1-10 mg/kg | - |
| Semagacestat (LY450139) | Tg2576 Mice | 10 mg/kg (oral) | Aβ42: 22% reduction, Aβ40: 23% reduction in hippocampus | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. ACS Chemical Neuroscience Molecule Spotlight on this compound (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Begacestat on Different APP Mutations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the γ-secretase inhibitor Begacestat's potency against various Amyloid Precursor Protein (APP) mutations implicated in familial Alzheimer's disease. This document summarizes key experimental data, details the methodologies used, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and APP Mutations
This compound (GSI-953) is a potent, orally active, and selective γ-secretase inhibitor that has been investigated for the treatment of Alzheimer's disease.[1] It functions by targeting the γ-secretase complex, an enzyme responsible for the final cleavage of APP, which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly the Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease.
Mutations in the APP gene are a major cause of early-onset familial Alzheimer's disease (FAD). These mutations alter the processing of APP, often leading to an increased production of total Aβ or a shift in the ratio of Aβ isoforms towards the more aggregation-prone Aβ42. Understanding the efficacy of γ-secretase inhibitors like this compound on these different APP mutations is crucial for developing targeted therapeutics. This guide focuses on the comparative potency of this compound against wild-type APP and several common FAD-associated mutations, including the Swedish, London, and Arctic mutations.
Data on this compound Potency
This compound has been shown to inhibit Aβ production with low nanomolar potency. In cellular assays, the reported IC50 value for Aβ1–42 reduction is 15 nM.[1] It is important to note that the specific APP variant used in this particular determination is not specified in the available literature.
To provide a framework for comparison, the table below outlines the general effects of common APP mutations on Aβ production, which can influence the apparent potency of γ-secretase inhibitors.
| APP Variant | Mutation Details | Effect on Aβ Production | Reference |
| Wild-Type (WT) | - | Baseline Aβ production | - |
| Swedish | K670N/M671L | Increased total Aβ production due to enhanced β-secretase cleavage.[2] | [2][3] |
| London | V717I | Increased Aβ42/Aβ40 ratio. | |
| Arctic | E693G | Favors pro-amyloidogenic processing and intracellular Aβ accumulation. |
Note: The IC50 values of a γ-secretase inhibitor can be influenced by the specific APP mutation due to alterations in substrate processing and availability. For instance, a mutation that significantly increases the rate of APP cleavage by β-secretase (like the Swedish mutation) might require a higher concentration of a γ-secretase inhibitor to achieve the same level of Aβ reduction compared to wild-type APP.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) of a γ-secretase inhibitor like this compound on different APP mutations typically involves cell-based assays. Below is a detailed, generalized protocol for such an experiment.
Cell-Based Assay for Determining IC50 of this compound on Different APP Mutations
1. Cell Line Preparation:
-
Utilize human cell lines, such as HEK293 or CHO cells, that do not endogenously express high levels of APP.
-
Stably transfect these cells with plasmids encoding full-length human APP with either the wild-type sequence or a specific FAD mutation (e.g., Swedish, London, Arctic).
-
Select and maintain stable cell lines expressing comparable levels of the different APP variants.
2. Cell Culture and Treatment:
-
Culture the stable cell lines in appropriate media and conditions until they reach a desired confluency (e.g., 80-90%).
-
Prepare a series of dilutions of this compound in the cell culture medium. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the inhibitor.
-
Incubate the cells for a predetermined period (e.g., 24 hours) to allow for APP processing and Aβ secretion into the medium.
3. Aβ Quantification:
-
After the incubation period, collect the conditioned medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
Quantify the levels of Aβ40 and Aβ42 in the supernatant using a specific and sensitive method, such as a sandwich enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay.
4. Data Analysis:
-
For each APP variant, plot the concentration of Aβ (Aβ40 or Aβ42) as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of Aβ production.
-
Compare the IC50 values obtained for the wild-type and various mutant APP cell lines to determine the comparative potency of this compound.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound on γ-secretase.
Caption: Experimental workflow for determining the comparative potency of this compound on different APP mutations.
References
- 1. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Swedish mutation causes early-onset Alzheimer's disease by beta-secretase cleavage within the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allele-specific silencing of Alzheimer's disease genes: the amyloid precursor protein genes with Swedish or London mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Begacestat: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Begacestat, an inhibitor of γ-secretase, are critical for maintaining laboratory safety and environmental protection. While specific disposal protocols for this compound are not explicitly detailed in publicly available safety data sheets, a comprehensive approach based on general principles of pharmaceutical and chemical waste management provides a clear path forward for researchers, scientists, and drug development professionals.
This compound, also known as GSI-953, is a thiophene sulfonamide inhibitor of amyloid precursor protein γ-secretase.[1] Although its Safety Data Sheet (SDS) may not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle and dispose of it as a potentially hazardous chemical to minimize exposure and environmental contamination. The responsibility for developing proper handling and disposal methods ultimately lies with the user, based on the specific conditions of use.
Core Principles for this compound Disposal
The disposal of this compound should adhere to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) for pharmaceutical waste.[2][3] A key principle is to prevent the entry of the compound into sewer systems, surface water, or ground water.
Waste Characterization: All waste materials, including pure this compound, solutions, and contaminated labware, must be characterized to determine the appropriate disposal route.
Container Management: Waste should be collected in clearly labeled, sealed, and leak-proof containers that are compatible with the chemical nature of the waste.
Professional Disposal: All chemical waste, including this compound, should be disposed of through a certified hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
For researchers handling this compound, understanding its physical and chemical properties is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClF₆NO₃S₂ | |
| Molecular Weight | 391.7 g/mol | |
| Purity | ≥98% (HPLC) | |
| Storage Temperature | +4°C | |
| Stability | ≥ 4 years |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are based on standard laboratory practices for the disposal of research-grade chemical compounds.
Disposal of Solid this compound Waste (Unused/Expired Powder):
-
Characterize the Waste: Identify the material as solid, non-sharp chemical waste.
-
Select a Container: Use a wide-mouthed, durable, and sealable container designated for solid chemical waste.
-
Transfer the Waste: In a fume hood or other ventilated enclosure to avoid dust inhalation, carefully transfer the solid this compound into the container.
-
Label the Container: Affix a hazardous waste label. Clearly write the full chemical name ("this compound"), and any other required information.
-
Seal and Store: Securely seal the container and store it in a designated satellite accumulation area for hazardous waste.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste contractor for collection.
Disposal of Liquid this compound Waste (Aqueous or Organic Solutions):
-
Characterize the Waste: Identify the waste as liquid chemical waste, noting the solvent (e.g., DMSO, ethanol). Do not mix incompatible waste streams.
-
Select a Container: Choose a sealable, leak-proof container compatible with the solvent.
-
Transfer the Waste: Using a funnel, carefully pour the liquid waste into the container, filling it to no more than 90% capacity to allow for expansion.
-
Label the Container: Attach a hazardous waste label, listing all chemical components and their approximate concentrations.
-
Seal and Store: Tightly seal the container and place it in secondary containment in a designated hazardous waste accumulation area.
-
Arrange for Pickup: Schedule a pickup with your institution's EHS or a certified waste disposal service.
Disposal of Contaminated Labware (Gloves, Vials, Pipette Tips):
-
Segregate Waste: Collect all disposable labware that has come into contact with this compound separately from regular trash.
-
Containerize: Place these items in a designated, clearly labeled container for solid chemical waste. If the items are also biohazardous, follow your institution's protocol for biohazardous chemical waste.
-
Sharps: Any contaminated sharps (needles, blades) must be placed in a designated, puncture-proof sharps container for chemical waste.
-
Disposal: The container of contaminated labware should be sealed and disposed of through your hazardous waste management program.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following diagram outlines the decision-making process and necessary actions.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
